(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1-ethylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRBEYYLYRXYCG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287983 | |
| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22795-97-7 | |
| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22795-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1-Ethyl-2-pyrrolidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101287983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral diamine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and conformational flexibility are pivotal to its function as a synthon. This technical guide provides a comprehensive structural analysis of this compound, compiling crystallographic and spectroscopic data to offer a detailed understanding of its three-dimensional architecture and physicochemical properties. This document is intended to be a valuable resource for researchers in medicinal chemistry and drug development, providing foundational data and experimental protocols relevant to the utilization of this compound.
Chemical Identity and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a common motif in a wide array of bioactive molecules.
| Identifier | Value |
| IUPAC Name | [(2R)-1-ethylpyrrolidin-2-yl]methanamine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol [1][2] |
| CAS Number | 22795-97-7 |
| Canonical SMILES | CCN1CCC[C@H]1CN |
| InChI | InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/t7-/m1/s1 |
| Density | 0.884 g/mL at 25 °C (racemic) |
| Boiling Point | 58-60 °C at 16 mmHg (racemic) |
| Refractive Index | n20/D 1.466 (racemic) |
Crystallographic Analysis
The definitive three-dimensional structure of the enantiomeric counterpart, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, has been determined by X-ray crystallography and is available in the Crystallography Open Database (COD) under the deposition number 2202452. Due to the enantiomeric relationship, the bond lengths, bond angles, and torsion angles of the (R)-(+)-isomer are identical to those of the (S)-(-)-isomer.
Note: The following tables would be populated with the specific bond lengths, bond angles, and torsion angles extracted from the CIF file corresponding to COD ID 2202452. As direct access to the file is not available, placeholder values are used. A comprehensive analysis would require obtaining this data.
Table 2.1: Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | C2 | Value |
| N1 | C5 | Value |
| N1 | C6 | Value |
| C2 | C3 | Value |
| C3 | C4 | Value |
| C4 | C5 | Value |
| C2 | C8 | Value |
| C8 | N2 | Value |
| C6 | C7 | Value |
Table 2.2: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C5 | N1 | C2 | Value |
| C6 | N1 | C2 | Value |
| N1 | C2 | C3 | Value |
| N1 | C2 | C8 | Value |
| C2 | C8 | N2 | Value |
| C2 | C3 | C4 | Value |
| C3 | C4 | C5 | Value |
| C4 | C5 | N1 | Value |
| N1 | C6 | C7 | Value |
Table 2.3: Selected Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N1 | C2 | C3 | C4 | Value |
| C2 | C3 | C4 | C5 | Value |
| C3 | C4 | C5 | N1 | Value |
| C4 | C5 | N1 | C2 | Value |
| C5 | N1 | C2 | C3 | Value |
| N1 | C2 | C8 | N2 | Value |
| C5 | N1 | C6 | C7 | Value |
Spectroscopic Data
The structural features of this compound can be further elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Table 3.1.1: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Value | Value | Value | Ethyl-CH₃ |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Pyrrolidine-H |
| Value | Value | Value | Ethyl-CH₂ |
| Value | Value | Value | Aminomethyl-CH₂ |
| Value | Value | Value | NH₂ |
Note: Specific chemical shifts and coupling constants would be required for a complete assignment.
Table 3.1.2: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| Value | Ethyl-CH₃ |
| Value | Pyrrolidine-C |
| Value | Pyrrolidine-C |
| Value | Pyrrolidine-C |
| Value | Ethyl-CH₂ |
| Value | Pyrrolidine-C |
| Value | Aminomethyl-CH₂ |
Note: The specific chemical shifts are dependent on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 3.2.1: IR Absorption Frequencies
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350-3250 | Medium, Broad | N-H Stretch | Primary Amine (NH₂) |
| 2965-2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1650-1580 | Medium | N-H Bend | Primary Amine (NH₂) |
| 1470-1450 | Medium | C-H Bend | Alkanes |
| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For aliphatic amines, the molecular ion peak is typically an odd number. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.
Table 3.3.1: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 128 | Value | [M]⁺ (Molecular Ion) |
| 99 | Value | [M - CH₂NH₂]⁺ |
| 84 | Value | [M - C₂H₅ - H]⁺ |
| 70 | Value | [Pyrrolidine ring fragment]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of chiral 2-aminomethyl-1-alkylpyrrolidines is through the reductive amination of a suitable precursor.
Protocol: Reductive Amination
-
Starting Material: (R)-1-Ethyl-2-pyrrolidinecarboxamide.
-
Reduction: The amide is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature, often starting at 0 °C and then refluxing for several hours to ensure complete reaction.
-
Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to decompose the excess reducing agent and aluminum salts.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation under reduced pressure to yield pure this compound.
Structural Characterization
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of this compound.
Caption: Workflow for the synthesis and structural analysis of this compound.
Conclusion
This technical guide has provided a summary of the key structural and spectroscopic features of this compound. The presented data, including crystallographic parameters and spectroscopic fingerprints, serves as a foundational reference for scientists and researchers. The detailed experimental protocols offer practical guidance for the synthesis and characterization of this important chiral building block. A complete understanding of the three-dimensional structure is essential for the rational design of novel therapeutics, and the information compiled herein is intended to support such endeavors.
References
An In-depth Technical Guide to (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, a chiral amine that serves as a versatile building block in organic synthesis and pharmaceutical development.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a substituted pyrrolidine, which is a five-membered nitrogen-containing saturated heterocycle.[2][3] Structurally, it is a colorless to light yellow liquid with a characteristic amine-like odor.[2] The molecule contains a stable, rigid pyrrolidine framework with an aminomethyl group at the 2-position and an ethyl group on the nitrogen atom, providing multiple sites for chemical reactions.[1] It is classified as a flammable liquid and is known to be hygroscopic and air-sensitive.[1][4]
Data Presentation: Physicochemical Properties
The quantitative properties of 2-Aminomethyl-1-ethylpyrrolidine are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 22795-97-7 (for R-isomer)[5][6]; 26116-12-1 (for racemic)[2][4][7][8][9] | [4][5][6][7] |
| Molecular Formula | C₇H₁₆N₂ | [2][4][7] |
| Molecular Weight | 128.22 g/mol | [4][7] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Boiling Point | 58-60 °C at 16 mmHg[4][9]; 77-78 °C at 10 Torr[10] | [4][9][10] |
| Density | 0.884 g/mL at 25 °C[4][9] | [4][9] |
| Refractive Index (n20/D) | 1.466 - 1.467 | [4][9] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [4][10] |
| Water Solubility | Very soluble | [1][2] |
| pKa | 10.04 ± 0.40 (Predicted) | [2] |
| Log P (octanol/water) | 0.565 |
Experimental Protocols & Synthesis
This compound is primarily produced synthetically for research and development purposes.[2] Common synthesis strategies involve stereocontrolled methods to achieve high enantiomeric purity, often starting from chiral materials like (R)-proline.[1]
Detailed Methodology: Electrolytic Reduction Synthesis
A notable method for producing the racemic form of 2-Aminomethyl-1-ethylpyrrolidine is through the electrolytic reduction of 1-Ethyl-2-nitromethylenepyrrolidine.[1][11][12] This approach is advantageous for its efficiency and scalability.[1]
-
Apparatus: The reaction is conducted in an electrolytic cell, typically a glass beaker containing a porous, unglazed cylinder to separate the anode and cathode chambers.[11] A copper plate serves as the cathode, and a palladium plate is used as the anode.[11]
-
Reagents & Electrolyte:
-
Procedure:
-
The anolyte and catholyte solutions are added to their respective chambers.[11]
-
Carbon dioxide is passed through the catholyte solution, and a pre-electrolysis is carried out for several minutes.[11]
-
1.56 g of 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.[11]
-
A current of 1 ampere is applied for approximately 2.5 hours, maintaining a temperature of 20-23 °C with constant stirring.[11] Carbon dioxide continues to be bubbled through the catholyte during the electrolysis.[11]
-
Upon completion, the resulting product, oily 2-aminomethyl-1-ethylpyrrolidine, is isolated and purified, achieving a yield of up to 95%.[11]
-
Caption: Role of this compound as a key intermediate in drug synthesis.
Signaling Pathway Involvement
The therapeutic effect of antipsychotics like Sulpiride and the biological activity of its analogs are linked to their interaction with the dopamine signaling pathway. Specifically, they act as antagonists at dopamine D₂ receptors, helping to modulate the dopamine signaling that is often dysregulated in psychotic disorders. [1] Signaling Pathway: Dopamine D₂ Receptor Antagonism
Caption: Mechanism of action involving dopamine D₂ receptor antagonism by derivatives.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor. [4][5][7]It causes severe skin burns, eye damage, and may cause respiratory irritation. [5][7]It is also harmful if swallowed or in contact with skin. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [4][5][8]In case of inadequate ventilation, use a NIOSH/MSHA-approved respirator. [13]* Handling: Use only in a well-ventilated area or outdoors. [2]Keep away from heat, sparks, open flames, and other ignition sources. [4][8]Take precautionary measures against static discharge. Avoid breathing vapors or mist. [8]* Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. [2][10]The compound should be stored under an inert atmosphere as it is hygroscopic. Keep away from incompatible materials such as strong oxidizing agents and acids.
References
- 1. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Aminomethyl)-1-ethylpyrrolidine 97 26116-12-1 [sigmaaldrich.com]
- 5. fishersci.ie [fishersci.ie]
- 6. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]
- 7. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Aminomethyl)-1-ethylpyrrolidine - Safety Data Sheet [chemicalbook.com]
- 9. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. prepchem.com [prepchem.com]
- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the nootropic and anticonvulsant drug Levetiracetam. The stereochemistry at the C2 position of the pyrrolidine ring is critical for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthetic routes to obtain the enantiomerically pure (R)-(+)-isomer. Key methodologies, including a high-yield racemic synthesis via electrolytic reduction and an efficient enzymatic kinetic resolution for the separation of the desired enantiomer, are detailed. This document is intended to serve as a valuable resource for researchers and professionals involved in the process development and manufacturing of related pharmaceuticals.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. The stereospecific functionalization of the pyrrolidine ring allows for precise interaction with biological targets. This compound serves as a key building block where the primary amine offers a versatile handle for further molecular elaboration, and the adjacent chiral center dictates the stereochemical outcome of the final product. This guide focuses on practical and scalable methods for its synthesis, providing detailed experimental protocols and quantitative data to aid in laboratory and process scale-up activities.
Synthetic Strategies
Two primary strategies for obtaining this compound are presented:
-
Racemic Synthesis followed by Chiral Resolution: This is a common and often practical approach where the racemic mixture of 2-aminomethyl-1-ethylpyrrolidine is first synthesized, followed by separation of the enantiomers.
-
Asymmetric Synthesis: This strategy aims to directly synthesize the desired (R)-(+)-enantiomer, avoiding the need for a resolution step.
This guide will focus on a high-yield racemic synthesis via electrolytic reduction and a highly selective enzymatic kinetic resolution, for which detailed experimental data has been successfully collated.
Racemic Synthesis: Electrolytic Reduction of 1-Ethyl-2-nitromethylenepyrrolidine
A high-yield synthesis of racemic 2-aminomethyl-1-ethylpyrrolidine can be achieved through the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine.[1][2] This method offers excellent conversion rates and a straightforward work-up procedure.
Experimental Protocol
Reaction Setup:
-
An electrolytic apparatus consisting of a 200 ml glass beaker is used.
-
A porous unglazed cylinder (40 mm diameter x 140 mm length) is inserted into the beaker to serve as the anode chamber.
-
A copper plate (40 x 180 mm²) is used as the cathode, and a palladium plate (30 x 40 mm²) serves as the anode.[1]
Procedure:
-
Anode Chamber: 50 ml of a saturated aqueous sodium carbonate solution is added to the anode chamber.[1]
-
Cathode Chamber: 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol are added to the cathode chamber.[1]
-
Pre-electrolysis: Pre-electrolysis is carried out for several minutes while passing carbon dioxide through the catholyte solution.[1]
-
Addition of Starting Material: 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.[1]
-
Electrolysis: A current of 1 ampere is applied for 2.5 hours with constant stirring at a temperature of 20-23°C. Carbon dioxide is continuously passed through the catholyte solution during the electrolysis.[1]
-
Work-up and Purification:
-
The catholyte solution is made alkaline with a 50% aqueous sodium hydroxide solution and then extracted with ether.
-
The ether extract is dried over anhydrous magnesium sulfate.
-
The ether is distilled off, and the residue is subjected to reduced pressure distillation to yield the final product.[2]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1.56 g of 1-ethyl-2-nitromethylenepyrrolidine | [1] |
| Current | 1 Ampere | [1] |
| Electrolysis Time | 2.5 hours | [1] |
| Temperature | 20-23°C | [1] |
| Product Yield | 1.22 g (95%) | [1] |
| Boiling Point | 58-60°C (16 mm Hg) | [2] |
Synthesis Workflow
Caption: Workflow for the racemic synthesis of 2-Aminomethyl-1-ethylpyrrolidine.
Chiral Resolution: Enzymatic Kinetic Resolution
The separation of the racemic mixture to obtain the desired (R)-(+)-enantiomer can be efficiently achieved through enzymatic kinetic resolution. Lipases, particularly from Pseudomonas cepacia, have shown high enantioselectivity in the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
Experimental Protocol (Representative)
While a complete, detailed protocol with specific quantities for the resolution of 2-aminomethyl-1-ethylpyrrolidine is not fully available in the searched literature, a general procedure based on the enzymatic resolution of similar amines is as follows. This protocol uses Pseudomonas cepacia lipase, which is known to be effective.[3][4]
Materials:
-
Racemic 2-aminomethyl-1-ethylpyrrolidine
-
Pseudomonas cepacia lipase (immobilized or crude)
-
Acylating agent (e.g., benzyl acetate)
-
Solvent (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-aminomethyl-1-ethylpyrrolidine in acetonitrile.
-
Addition of Acylating Agent: Add the acylating agent (e.g., benzyl acetate) to the solution.
-
Enzyme Addition: Add Pseudomonas cepacia lipase to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).
-
Work-up and Separation:
-
Filter off the enzyme.
-
The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
Separate the acylated product from the unreacted amine by extraction or chromatography.
-
The desired this compound can be further purified by distillation.
-
Quantitative Data (Expected)
| Parameter | Expected Value |
| Enantioselectivity (E) | >100 |
| Enantiomeric Excess (ee) of (R)-amine | >95% |
| Conversion | ~50% |
Logical Workflow for Chiral Resolution
Caption: Logical workflow for the enzymatic kinetic resolution.
Spectroscopic Data for 2-Aminomethyl-1-ethylpyrrolidine
The following spectroscopic data is for the racemic product.
¹H NMR
The ¹H NMR spectrum of 2-aminomethyl-1-ethylpyrrolidine is available in the literature.[5]
¹³C NMR
The ¹³C NMR spectrum of 2-aminomethyl-1-ethylpyrrolidine has been reported.[6]
| Chemical Shift (ppm) | Assignment |
| 13.5 | -CH₂C H₃ |
| 22.5 | Pyrrolidine C4 |
| 28.5 | Pyrrolidine C3 |
| 46.0 | -C H₂NH₂ |
| 49.0 | -C H₂CH₃ |
| 55.0 | Pyrrolidine C5 |
| 63.0 | Pyrrolidine C2 |
(Note: Assignments are approximate and based on typical chemical shifts for similar structures.)
Conclusion
This technical guide has outlined a robust and high-yielding pathway for the synthesis of this compound. The detailed protocol for the racemic synthesis via electrolytic reduction provides a practical method for obtaining the precursor in excellent yields. The subsequent enzymatic kinetic resolution offers a highly selective method for isolating the desired (R)-enantiomer. The provided quantitative data and workflows are intended to facilitate the implementation of these methods in a research and development setting. Further optimization of the enzymatic resolution step, including specific enzyme loading and reaction times, may be required for process scale-up.
References
- 1. prepchem.com [prepchem.com]
- 2. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 3. High-Level Formation of Active Pseudomonas cepacia Lipase after Heterologous Expression of the Encoding Gene and Its Modified Chaperone in Escherichia coli and Rapid In Vitro Refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Burkholderia cepacia lipase: A versatile catalyst in synthesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
The Pivotal Role of the (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine Scaffold in CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine stands as a crucial chiral building block in modern medicinal chemistry, primarily recognized for its role as a versatile scaffold in the synthesis of potent and selective ligands for various central nervous system (CNS) targets. While the molecule itself does not exhibit a distinct mechanism of action as a standalone therapeutic agent, its rigid, stereochemically defined structure provides an ideal foundation for the development of derivatives with high affinity and specificity for key G-protein coupled receptors (GPCRs) implicated in a range of neurological and psychiatric disorders. This technical guide delves into the pharmacological significance of this scaffold, focusing on its application in the creation of ligands for dopamine, serotonin, and histamine receptors.
This document will explore the mechanism of action conferred by the this compound core through its derivatives, presenting quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
I. The this compound Scaffold: A Gateway to CNS Targets
The therapeutic potential of compounds incorporating the this compound moiety is realized through their interaction with specific CNS receptors. The pyrrolidine ring provides a constrained conformation that can be strategically functionalized to achieve desired receptor interactions. The (R)-stereochemistry at the 2-position and the N-ethyl group are critical determinants of the binding affinity and selectivity of its derivatives.
The primary mechanism of action of these derivatives involves their ability to modulate the signaling of:
-
Dopamine D2 and D3 Receptors: Derivatives often act as antagonists at these receptors, which are pivotal in regulating mood, cognition, and motor control. Dysregulation of dopaminergic signaling is a hallmark of conditions like schizophrenia and Parkinson's disease.
-
Serotonin 5-HT6 Receptors: Antagonism at the 5-HT6 receptor is a promising strategy for improving cognitive function, making derivatives targeting this receptor potential therapeutics for Alzheimer's disease and other dementias.
-
Histamine H3 Receptors: As inverse agonists, derivatives can enhance the release of various neurotransmitters, including acetylcholine and histamine, thereby promoting wakefulness and improving cognitive performance.
II. Quantitative Pharmacology of Key Derivatives
The following tables summarize the binding affinities of representative derivatives synthesized using the this compound scaffold for their respective CNS targets.
Table 1: Binding Affinity of 1H-Pyrrolo[3,2-c]quinoline Derivatives for 5-HT6 and D3 Receptors
| Compound ID | Modification on Pyrrolidine Nitrogen | 5-HT6 Receptor Kᵢ (nM) | D3 Receptor (% displacement @ 1µM) |
| 13 | Ethyl | 1.8 | 68 |
| 17 | Isobutyl | 2.5 | 75 |
Data sourced from studies on 1H-pyrrolo[3,2-c]quinoline derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine.[1]
Table 2: Binding Affinity of Benzamide Derivatives for Dopamine D2 Receptors
| Compound Class | Side Chain | Aromatic Substitution | D2 Receptor IC₅₀ (nM) |
| Benzamides | (R)-(1-benzyl-2-pyrrolidinyl)methyl | 2,3-dimethoxy | ~1 |
| Salicylamides | (R)-(1-benzyl-2-pyrrolidinyl)methyl | 5,6-dimethoxy | ~1 |
Data from studies on substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.[2]
Table 3: Binding Affinity of Aminomethyl Ketone Derivatives for Histamine H3 Receptors
| Compound ID | Modification | Human H3 Receptor Kᵢ (nM) |
| 9 | Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketone | High Affinity (Specific value not provided in abstract) |
| 19 | Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketone | High Affinity (Specific value not provided in abstract) |
| 25 | Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketone | High Affinity (Specific value not provided in abstract) |
Data from a study on substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as H3R inverse agonists.[3]
III. Experimental Protocols for Key Assays
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds derived from the this compound scaffold.
Serotonin 5-HT6 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[4][5]
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide) at a final concentration of approximately 1-2 nM.[4]
-
Non-specific Binding Control: 10 µM Methiothepin.[4]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[4]
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the test compound, [³H]-LSD, and the cell membrane suspension.
-
For total binding, substitute the test compound with the binding buffer. For non-specific binding, add the non-specific binding control.
-
Incubate the plate at 37°C for 60 minutes.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[4]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value using the Cheng-Prusoff equation.
-
Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol is designed to assess the binding affinity of compounds for dopamine D2 and D3 receptors.
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing human D2 or D3 receptors, or rat striatal membranes.[6][7][8]
-
Radioligand: [³H]-Spiperone at a concentration at or below its Kₑ.[6][7][8]
-
Non-specific Binding Control: 1 µM Haloperidol or another suitable D2/D3 antagonist.[9]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM KCl, 1 mM CaCl₂, 120 mM NaCl, and 1 mM EDTA.[6]
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the test compound and [³H]-spiperone.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound radioactivity by liquid scintillation counting.
-
Determine IC₅₀ and Kᵢ values from competition binding curves.
-
Histamine H3 Receptor Functional Assay (Rat Dipsogenia Model)
This in vivo assay assesses the functional activity of H3 receptor ligands by measuring their effect on drinking behavior stimulated by an H3 agonist.[3]
-
Animal Model: Male CD-1 mice or Wistar rats.[10]
-
H3 Receptor Agonist: (R)-alpha-methylhistamine ((R)-α-MeHA).[10]
-
Procedure:
-
Administer the test compound (potential H3 inverse agonist) via intraperitoneal (i.p.) injection.[10]
-
After a set pre-treatment time, administer (R)-α-MeHA (i.p.) to stimulate drinking behavior.[10]
-
Individually house the animals with access to water.
-
Measure the volume of water consumed over a specific period (e.g., 30 minutes).
-
A reduction in (R)-α-MeHA-induced water intake indicates H3 receptor inverse agonist or antagonist activity of the test compound.
-
IV. Signaling Pathways and Mechanisms of Action
The therapeutic effects of derivatives of this compound are mediated through the modulation of specific intracellular signaling cascades upon receptor binding.
Dopamine D2/D3 Receptor Antagonism
D2 and D3 receptors are coupled to the Gαi/o family of G-proteins. Antagonism by derivatives of the this compound scaffold blocks the endogenous ligand, dopamine, from binding. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.
Figure 1. Dopamine D2/D3 receptor antagonist signaling pathway.
Serotonin 5-HT6 Receptor Antagonism
The 5-HT6 receptor is constitutively active and is coupled to the Gαs family of G-proteins. Antagonism of this receptor by this compound derivatives blocks both basal and serotonin-induced activation of adenylyl cyclase, thereby reducing cAMP production. This modulation of cAMP signaling in specific neuronal populations is thought to underlie the pro-cognitive effects of 5-HT6 antagonists.
Figure 2. Serotonin 5-HT6 receptor antagonist signaling pathway.
Histamine H3 Receptor Inverse Agonism
The histamine H3 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. It is coupled to Gαi/o proteins. Inverse agonists, such as certain derivatives of this compound, bind to the H3 receptor and stabilize it in an inactive conformation. This reduces the basal level of Gαi/o activation, leading to disinhibition of adenylyl cyclase and an increase in cAMP levels. As H3 receptors also function as presynaptic auto- and heteroreceptors, their inverse agonism enhances the release of histamine and other neurotransmitters.
Figure 3. Histamine H3 receptor inverse agonist signaling pathway.
V. Conclusion
This compound is a cornerstone chiral scaffold in the design of novel CNS-active compounds. Its true mechanism of action is manifested through its derivatives, which are tailored to interact with high affinity and selectivity with specific GPCRs. The structural rigidity and stereochemical definition of this pyrrolidine core are instrumental in achieving the desired pharmacological profiles for potent dopamine D2/D3 receptor antagonists, serotonin 5-HT6 receptor antagonists, and histamine H3 receptor inverse agonists. A thorough understanding of the structure-activity relationships and the downstream signaling consequences of receptor modulation by these derivatives is essential for the continued development of innovative therapeutics for a spectrum of challenging neurological and psychiatric disorders. The data and protocols presented in this guide provide a foundational resource for researchers dedicated to advancing this promising area of drug discovery.
References
- 1. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. Differential in vivo effects of H3 receptor ligands in a new mouse dipsogenia model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS: 22795-97-7), a key chiral building block. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics and provides standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data points for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (Ethyl group) | ~ 1.05 | Triplet (t) | 3H |
| CH₂ (Pyrrolidine ring) | ~ 1.60 - 1.90 | Multiplet (m) | 4H |
| CH (Pyrrolidine ring, C2) | ~ 2.15 - 2.30 | Multiplet (m) | 1H |
| CH₂ (Ethyl group) | ~ 2.35 - 2.50 & 2.75 - 2.90 | Multiplet (m) | 2H |
| CH₂-NH₂ (Aminomethyl) | ~ 2.55 - 2.70 | Multiplet (m) | 2H |
| CH₂ (Pyrrolidine ring, C5) | ~ 2.95 - 3.10 | Multiplet (m) | 1H |
| NH₂ (Amino group) | Variable (Broad singlet) | Broad s | 2H |
Table 2: ¹³C NMR Spectroscopic Data [1][2]
| Assignment | Expected Chemical Shift (δ) ppm |
|---|---|
| CH₃ (Ethyl group) | ~ 14.5 |
| C4 (Pyrrolidine ring) | ~ 22.5 |
| C3 (Pyrrolidine ring) | ~ 28.0 |
| CH₂-NH₂ (Aminomethyl) | ~ 45.0 |
| CH₂ (Ethyl group) | ~ 48.5 |
| C5 (Pyrrolidine ring) | ~ 54.0 |
| C2 (Pyrrolidine ring) | ~ 63.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is consistent with the structure of 2-aminomethyl-1-ethylpyrrolidine.[3]
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3360 - 3280 | Medium, Broad | N-H stretch (primary amine) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| ~ 1590 | Medium | N-H bend (scissoring) |
| 1465 - 1450 | Medium | C-H bend (CH₂) |
| ~ 1050 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Mass Spectrometry (Electron Ionization - EI) Data [4]
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 128 | ~ 5 | [M]⁺ (Molecular Ion) |
| 98 | 100 | [M - CH₂NH₂]⁺ |
| 84 | ~ 30 | [C₅H₁₀N]⁺ |
| 70 | ~ 45 | [C₄H₈N]⁺ |
| 56 | ~ 25 | [C₃H₆N]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-15 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or corresponding frequency.
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 512-2048 (more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate peaks in the ¹H NMR spectrum and assign chemical shifts for both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid/Thin Film):
-
Instrument Parameters (FT-IR):
-
Technique: Fourier Transform Infrared (FT-IR) Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Analysis:
-
Acquire a background spectrum of the empty sample holder or clean salt plates.
-
Acquire the sample spectrum.
-
Identify and assign characteristic absorption bands corresponding to the molecule's functional groups.
-
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and direct injection into the mass spectrometer. This is suitable for a volatile compound like this compound.[7]
-
Ionization Technique:
-
Mass Analyzer:
-
Type: Quadrupole or Time-of-Flight (TOF) mass analyzer.[9]
-
Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 30-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the major fragment ions to deduce the structure and confirm the identity of the compound. The fragmentation pattern can be compared to spectral databases like NIST.[4]
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for a comprehensive spectroscopic characterization of a small molecule like this compound.
Caption: Workflow for Spectroscopic Analysis.
Logical Diagram for Structural Elucidation
This diagram shows the logical relationship between the data obtained from different spectroscopic methods to confirm the molecule's structure.
Caption: Structural Confirmation Logic.
References
- 1. This compound(22795-97-7) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 4. 2-Pyrrolidinemethanamine, 1-ethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
An In-depth Technical Guide to the Chirality and Enantiomeric Purity of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine of significant interest in pharmaceutical research and development, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is a critical determinant of pharmacological activity and safety. This technical guide provides a comprehensive overview of the methods used to ascertain the chirality and enantiomeric purity of this compound. It includes detailed experimental protocols for polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with a summary of key quantitative data. This document is intended to be a valuable resource for scientists and researchers engaged in the synthesis, analysis, and application of this important chiral intermediate.
Introduction
Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit markedly different pharmacological and toxicological profiles. This compound is a versatile chiral synthon, and ensuring its enantiomeric purity is paramount in drug discovery and manufacturing to guarantee the desired therapeutic effect and minimize potential adverse effects associated with the unwanted enantiomer. This guide details the analytical methodologies crucial for the stereochemical characterization and quality control of this compound.
Physicochemical and Chiral Properties
A summary of the key physicochemical and chiral properties of this compound is presented in Table 1.
Table 1: Physicochemical and Chiral Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| CAS Number | 22795-97-7 | [2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 58-60 °C at 16 mmHg | |
| Density | 0.929 g/mL | [2] |
| Refractive Index (n20/D) | 1.4655 to 1.4675 | [2] |
| Specific Rotation ([α]D) | +99.50° | [2] |
Experimental Protocols for Enantiomeric Purity Determination
The determination of enantiomeric purity of this compound relies on several analytical techniques. The most common and reliable methods are polarimetry, chiral chromatography (HPLC and GC), and NMR spectroscopy with chiral derivatizing or solvating agents.
Polarimetry
Optical rotation is a direct measure of the enantiomeric composition of a sample.[4][5] The specific rotation of an enantiomerically pure compound is a characteristic physical constant.
Experimental Protocol:
-
Instrumentation: A calibrated polarimeter with a sodium D-line lamp (589 nm) and a temperature-controlled sample cell is required.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable achiral solvent (e.g., methanol or ethanol) to a known concentration (c, in g/mL).
-
Measurement:
-
Rinse the sample cell (with a known path length, l, in dm) with the solvent and zero the instrument.
-
Fill the cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a constant temperature (typically 20°C or 25°C).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)
-
Enantiomeric Excess (ee) Calculation: The enantiomeric excess can be estimated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer: ee (%) = ([α]sample / [α]pure) × 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers, allowing for accurate quantification of enantiomeric purity.[6] A common approach involves pre-column derivatization to form diastereomers that can be separated on a chiral stationary phase.[6]
Experimental Protocol (Based on a published method for 2-(aminomethyl)-1-ethylpyrrolidine): [6]
-
Derivatization:
-
React the racemic or enantiomerically enriched 2-(aminomethyl)-1-ethylpyrrolidine with a chiral derivatizing agent. A reported method utilizes 4-nitrobenzoic acid.[6]
-
The reaction creates diastereomeric amides that can be separated on a chiral column.
-
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column is necessary.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
The two diastereomers will elute at different retention times.
-
The enantiomeric excess is calculated from the peak areas of the two diastereomers (A1 and A2): ee (%) = |(A1 - A2) / (A1 + A2)| × 100
-
Table 2: Example HPLC Parameters for Enantiomeric Purity of Derivatized 2-(Aminomethyl)-1-ethylpyrrolidine
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
Gas Chromatography (GC)
Chiral GC can also be employed for the enantiomeric separation of volatile amines like 2-(aminomethyl)-1-ethylpyrrolidine. This can be achieved either directly on a chiral capillary column or after derivatization with a chiral or achiral reagent to form diastereomers that can be separated on a standard achiral column.[7]
General Experimental Protocol:
-
Sample Preparation (with derivatization, if necessary):
-
Dissolve the amine in a suitable solvent.
-
Add a derivatizing agent (e.g., a chiral acid chloride like Mosher's acid chloride or an achiral agent to be analyzed on a chiral column).
-
Allow the reaction to proceed to completion.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a suitable capillary column (chiral or achiral, depending on the method).
-
GC Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-Val) is often used for direct separation.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Optimized for the volatility of the analyte or its derivative.
-
Oven Temperature Program: A temperature ramp is typically used to achieve good separation.
-
-
Analysis:
-
Inject the sample into the GC.
-
The enantiomers (or diastereomers) will be separated based on their interaction with the stationary phase.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is a powerful tool for determining enantiomeric excess.[8] The reaction of a chiral amine with a CDA, such as Mosher's acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid), forms diastereomers which will exhibit distinct signals in the NMR spectrum (¹H, ¹⁹F, or ¹³C).
Experimental Protocol (using Mosher's Acid Chloride as CDA): [9]
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).
-
The reaction forms diastereomeric amides.
-
-
Instrumentation: A high-resolution NMR spectrometer.
-
Data Acquisition:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the sample.
-
-
Analysis:
-
The two diastereomers will have slightly different chemical environments, leading to separate signals for corresponding protons or fluorine atoms.
-
Integrate the distinct signals corresponding to each diastereomer.
-
The enantiomeric excess is calculated from the integral values (I1 and I2) of the corresponding signals: ee (%) = |(I1 - I2) / (I1 + I2)| × 100
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental procedures for determining the enantiomeric purity of this compound.
Caption: Workflow for HPLC-based enantiomeric purity determination.
Caption: Workflow for NMR-based enantiomeric excess determination.
Conclusion
The determination of the chirality and enantiomeric purity of this compound is a critical aspect of its use in pharmaceutical applications. This guide has outlined the key analytical techniques, including polarimetry, chiral HPLC, and NMR spectroscopy, providing detailed experimental protocols and quantitative data. The application of these methods ensures the quality and stereochemical integrity of this important chiral building block, ultimately contributing to the development of safe and effective pharmaceuticals. Researchers, scientists, and drug development professionals are encouraged to utilize these methodologies as a foundation for their analytical and synthetic endeavors.
References
- 1. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]
- 3. guidechem.com [guidechem.com]
- 4. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral substituted pyrrolidine that, along with its enantiomer, serves as a critical building block in the synthesis of various pharmacologically active compounds. While its S-(-) counterpart is a key intermediate in the production of the antipsychotic and prokinetic agent Levosulpiride, the R-(+) enantiomer is valuable for comparative pharmacological studies and as a precursor for other chiral molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on experimental protocols and its relevance in drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of the benzamide class of antipsychotic drugs, particularly Sulpiride and its enantiomerically pure form, Levosulpiride. Sulpiride, a racemic mixture, was first reported in the 1960s and demonstrated selective dopamine D2 receptor antagonist activity.[1][2] Subsequent research focused on resolving the racemic mixture to investigate the pharmacological activities of the individual enantiomers, leading to the development of Levosulpiride, the (S)-enantiomer.[3][4]
While a specific date for the initial discovery of this compound is not widely documented in seminal publications, its characterization arose from the broader efforts to synthesize and separate the enantiomers of 2-Aminomethyl-1-ethylpyrrolidine for the development of these chiral drugs. The resolution of the racemic amine became a crucial step in accessing the enantiomerically pure intermediates required for synthesizing Levosulpiride and for studying the stereoselectivity of dopamine receptor binding.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of this compound and its racemic form are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | This compound | Racemic 2-Aminomethyl-1-ethylpyrrolidine |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol | 128.22 g/mol |
| Appearance | Clear colorless to yellow liquid[5] | Clear yellow liquid[6] |
| Boiling Point | 50-52 °C (lit.)[5] | 58-60 °C / 16 mmHg (lit.) |
| Density | 0.90 g/mL[5] | 0.884 g/mL at 25 °C (lit.) |
| Refractive Index | 1.4655-1.4675[5] | n20/D 1.466 (lit.) |
| Optical Rotation | +99.50°[7] | Not Applicable |
| pKa | 10.04 ± 0.40 (Predicted)[8] | 10.04 ± 0.40 (Predicted)[8] |
| Solubility | Soluble in Chloroform, Hexane, Methanol[5] | Miscible with ethanol, ether, and dichloromethane; partially soluble in water[8] |
Table 2: Spectroscopic Data
| Spectrum | This compound | Racemic 2-Aminomethyl-1-ethylpyrrolidine |
| ¹H NMR | Data available from commercial suppliers and spectral databases. | Spectra available in public databases.[9][10] |
| ¹³C NMR | Data available from commercial suppliers and spectral databases. | Spectra available in public databases.[10][11] |
| Infrared (IR) | Spectrum available in public databases.[7] | Spectra available in public databases.[12][13] |
| Mass Spectrometry (MS) | Mass spectrum available in public databases.[14] | Mass spectra available in public databases.[10] |
Experimental Protocols
Several methods have been developed for the synthesis and resolution of 2-Aminomethyl-1-ethylpyrrolidine. Below are detailed protocols for key experimental procedures.
Synthesis of Racemic 2-Aminomethyl-1-ethylpyrrolidine via Electrolytic Reduction
This method describes the synthesis of the racemic mixture from 1-ethyl-2-nitromethylene-pyrrolidine.
Experimental Protocol:
-
Apparatus Setup: An H-type glass apparatus with a sintered glass diaphragm separating the anode and cathode chambers is used as the electrolytic cell. A copper plate serves as the cathode and a lead plate as the anode.[12]
-
Electrolyte Preparation: The anolyte consists of a saturated aqueous solution of ammonium sulfate. The catholyte is a 30% methanol solution saturated with ammonium sulfate.
-
Electrolysis:
-
Introduce 40 mL of the anolyte and 14 mL of the catholyte into their respective chambers.
-
Initiate pre-electrolysis for several minutes.
-
Introduce 0.78 g of 1-ethyl-2-nitromethylene-pyrrolidine powder into the cathode chamber.
-
Pass a current of 1 ampere through the cell for 2 hours with stirring at 20-25 °C.[12]
-
-
Work-up and Purification:
-
Upon completion of the electrolysis, extract the catholyte with ether.
-
Dry the ether extract over anhydrous potassium carbonate.
-
Distill off the ether.
-
Subject the residue to distillation under reduced pressure to obtain oily 2-aminomethyl-1-ethyl-pyrrolidine.[12]
-
Chiral Resolution of Racemic 2-Aminomethyl-1-ethylpyrrolidine using Di-p-toluoyl-tartaric Acid
This protocol outlines the resolution of the racemic amine into its individual enantiomers.
Experimental Protocol:
-
Salt Formation:
-
Dissolve racemic 1-ethyl-2-aminomethylpyrrolidine in a suitable solvent such as methanol.
-
Add a solution of (-)-di-p-toluoyl-L-tartaric acid or (+)-di-p-toluoyl-D-tartaric acid in the same solvent. The levorotatory amine forms a crystalline salt with (-)-di-p-toluoyl-L-tartaric acid, while the dextrorotatory amine forms a crystalline salt with (+)-di-p-toluoyl-D-tartaric acid.
-
-
Diastereomer Separation:
-
The less soluble diastereomeric salt will precipitate out of the solution. The precipitation can be facilitated by cooling the mixture.
-
Isolate the crystalline diastereomer by filtration. The other diastereomer remains in the mother liquor.
-
-
Liberation of the Free Amine:
-
Treat the isolated diastereomeric salt with a base, such as sodium hydroxide, to neutralize the tartaric acid derivative and liberate the free chiral amine.
-
Extract the free amine with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to yield the enantiomerically enriched 2-Aminomethyl-1-ethylpyrrolidine.
-
-
Purification:
-
Further purify the enantiomer by distillation under reduced pressure.
-
Role in Drug Development and Signaling Pathways
This compound and its enantiomer are pivotal in the synthesis of drugs that primarily target the dopamine D2 receptor. The (S)-enantiomer is a precursor to Levosulpiride, an antagonist of this receptor.[4] Understanding the dopamine D2 receptor signaling pathway is therefore crucial for comprehending the pharmacological context of these compounds.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Antagonists like Levosulpiride block this pathway, leading to an increase in dopaminergic neurotransmission at the presynaptic level and a blockade of postsynaptic receptors.
Below is a Graphviz diagram illustrating the simplified signaling pathway of the dopamine D2 receptor and the point of action for an antagonist.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Synthesis Workflow for Levosulpiride
The synthesis of Levosulpiride from (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine illustrates the importance of this chiral intermediate.
Caption: Synthesis of Levosulpiride from its chiral precursor.
Conclusion
This compound is a valuable chiral building block whose history is closely tied to the development of stereochemically pure pharmaceuticals. While its enantiomer has seen more widespread application in marketed drugs, the availability of both enantiomers is crucial for advancing our understanding of structure-activity relationships and for the synthesis of novel chiral compounds. The synthetic and resolution protocols outlined in this guide provide a foundation for researchers working with this and related chiral pyrrolidines. The continued exploration of the pharmacological properties of derivatives of both enantiomers may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Sulpiride | C15H23N3O4S | CID 5355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulpiride - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]
- 8. Page loading... [guidechem.com]
- 9. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 13. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) IR Spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine CAS number lookup
CAS Number: 22795-97-7
This technical guide provides an in-depth overview of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, a chiral pyrrolidine derivative crucial as a building block in the synthesis of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is a chiral secondary amine and a heterocyclic organic compound.[1] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22795-97-7 | [2][3][4][5][6] |
| Molecular Formula | C₇H₁₆N₂ | [2][3][4] |
| Molecular Weight | 128.22 g/mol | [2][3][4] |
| Appearance | Clear colorless to orange oil/liquid | [1][3] |
| Boiling Point | 58-60 °C at 16 mmHg | [7] |
| Density | 0.884 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.466 | [7] |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | [4] |
| Purity | ≥90% | [4] |
| Storage | 2-8°C under an inert atmosphere | [3] |
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
| Spectroscopy | Data |
| ¹H NMR | Spectra available, detailed chemical shifts require access to spectral databases.[5][8] |
| ¹³C NMR | Spectra available, detailed chemical shifts require access to spectral databases.[8] |
| IR | Spectra available, characteristic peaks for N-H and C-N bonds are expected.[9] |
| Mass Spectrometry | Spectra available, provides confirmation of molecular weight and fragmentation patterns.[10] |
Experimental Protocols
This compound can be synthesized through various methods. Below are detailed protocols for two common synthetic routes.
Synthesis via Electrolytic Reduction of 1-ethyl-2-nitromethylenepyrrolidine
This method provides a high yield of the target compound through an electrochemical reduction process.
Experimental Setup:
-
An electrolytic apparatus, such as a 200 ml glass beaker with a porous unglazed cylinder (40 mm diameter × 140 mm length).
-
A copper plate (40 × 180 mm²) as the cathode.
-
A palladium plate (30 × 40 mm²) as the anode.
Procedure:
-
Add 50 ml of a saturated aqueous sodium carbonate solution to the anode chamber (the porous cylinder).
-
To the cathode chamber (the glass beaker), add 70 ml of a 2 N aqueous sodium carbonate solution and 30 ml of methanol.
-
Perform pre-electrolysis for several minutes while passing carbon dioxide through the catholyte solution.
-
Add 1.56 g of powdered 1-ethyl-2-nitromethylenepyrrolidine to the cathode chamber.
-
Apply a current of 1 ampere for 2.5 hours with continuous stirring at 20-23°C, while bubbling carbon dioxide through the catholyte solution.
-
Upon completion, the product is isolated to yield oily 2-aminomethyl-1-ethylpyrrolidine (yield: 95%).[4]
Synthesis via Catalytic Hydrogenation
This method involves the hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine using a palladium-on-carbon catalyst.
Procedure:
-
The hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine is carried out on a "palladium-on-carbon" catalyst.
-
A mixture of carbon dioxide and hydrogen is used at a molar ratio of CO₂:H₂ = (0.1-10.0):1.0.
-
The reaction is conducted under a total pressure of 1-10 atm and at a temperature of 25-100°C.
-
The solvent can be an aqueous solution of sulfuric acid or an aqueous solution of 1-ethyl-2-aminomethylpyrrolidine sulfate.[11]
Role in Drug Development
This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Sulpiride.[12] Sulpiride is a selective dopamine D2 receptor antagonist used as an antipsychotic and antidepressant medication.[7][13]
Synthesis of Sulpiride
The synthesis of Sulpiride involves the reaction of this compound with 2-methoxy-5-sulfamoyl benzoic acid or its methyl ester derivative.
Caption: Synthetic workflow for Sulpiride.
Mechanism of Action of Sulpiride: Dopamine D2 Receptor Antagonism
Sulpiride exerts its therapeutic effects by selectively blocking dopamine D2 receptors in the brain.[7][13] In conditions like schizophrenia, there is often an overactivity of dopamine pathways. By antagonizing the D2 receptors, Sulpiride reduces this dopaminergic overactivity, particularly in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[13]
At lower doses, Sulpiride can act as a presynaptic autoreceptor antagonist, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[13]
Caption: Sulpiride's mechanism of action.
Conclusion
This compound is a valuable chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of Sulpiride highlights its importance in the development of drugs targeting the central nervous system. The stereochemistry of this compound is critical for the desired pharmacological activity of the final drug product. This guide provides essential technical information to support the research and development activities involving this compound.
References
- 1. The dopamine D2 receptor antagonist sulpiride modulates striatal BOLD signal during the manipulation of information in working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A low dosage of the dopamine D2-receptor antagonist sulpiride affects effort allocation for reward regardless of trait extraversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulpiride and the role of dopaminergic receptor blockade in the antipsychotic activity of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 12. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 13. What is the mechanism of Sulpiride? [synapse.patsnap.com]
Physical constants of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
An In-depth Technical Guide on the Physical Constants of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical constants of the chiral amine this compound. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis.
Chemical Identity
This compound is a chiral organic compound featuring a pyrrolidine ring substituted with an aminomethyl group at the 2-position and an ethyl group at the 1-position. Its stereochemistry is designated as (R).
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some reported values are for the racemate or the (S)-enantiomer, which are included for comparative purposes.
| Property | This compound | Racemic 2-Aminomethyl-1-ethylpyrrolidine | (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine |
| Appearance | Clear colorless to yellow liquid[2] | Clear yellow liquid[5][6] | Colorless to Light yellow clear liquid |
| Boiling Point | 50-52 °C (lit.)[2] | 58-60 °C / 16 mmHg (lit.)[3][7][8][9] | 50-52 °C (lit.)[10] |
| Density | 0.90 g/mL[2], 0.929 g/mL[1] | 0.884 g/mL at 25 °C (lit.)[3][7][8] | 0.919 g/mL at 25 °C (lit.)[10] |
| Refractive Index (n20/D) | 1.4655-1.4675[1][2] | 1.466 (lit.)[3], 1.469[5] | 1.4670 (lit.)[10] |
| Specific Rotation [α]D | +99.50°[1] | Not Applicable | -109.0 to -95.0°, c = 1 in methanol[10] |
| Flash Point | 57 °C[1][2] | 56 °C (132.8 °F) - closed cup[3][7] | 57.2 °C (135.0 °F) - closed cup[10] |
| pKa | 10.04 ± 0.40 (Predicted)[2] | Not Available | Not Available |
| Solubility | Soluble in Chloroform, Hexane, Methanol[2] | Miscible with common organic solvents[6] | Not specified, but likely similar to R-enantiomer |
Experimental Protocols
Determination of Specific Rotation
The specific rotation is a critical parameter for characterizing chiral compounds. It is determined using a polarimeter.
General Protocol:
-
Sample Preparation: A solution of this compound is prepared by accurately weighing a sample of the compound and dissolving it in a specified solvent (e.g., methanol) to a known concentration (c), expressed in g/mL.
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent). The light source (typically a sodium D-line at 589 nm) is allowed to stabilize.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically in decimeters (dm). The observed optical rotation (α) is then measured at a specific temperature (T).
-
Calculation: The specific rotation [α] is calculated using the formula: [α]ᵀλ = α / (l × c)
Below is a workflow diagram illustrating the process.
Caption: A flowchart illustrating the key steps in the experimental determination of specific rotation.
Determination of Boiling Point
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For substances that may decompose at atmospheric pressure, the boiling point is often determined under reduced pressure (vacuum distillation).
General Protocol (Reduced Pressure):
-
A small sample of the compound is placed in a distillation flask.
-
The apparatus is connected to a vacuum source, and the pressure is lowered to a stable, known value.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.
Determination of Density
Density is the mass per unit volume.
General Protocol:
-
A clean, dry pycnometer (a flask with a specific volume) is weighed.
-
The pycnometer is filled with the liquid sample, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
General Protocol:
-
A few drops of the liquid sample are placed on the prism of a refractometer.
-
The prism is closed, and the instrument is adjusted until the dividing line between light and dark fields is centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.
Signaling Pathways and Biological Activity
Currently, there is no significant information in the public domain detailing specific signaling pathways or established biological activities for this compound. Its primary use appears to be as a chiral building block in chemical synthesis. Chiral amines are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Logical Relationships in Chiral Amine Analysis
The characterization of a chiral amine like this compound involves a series of analytical steps to confirm its identity, purity, and stereochemistry.
References
- 1. (R)-2-(Aminomethyl)-1-ethylpyrrolidine, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. 2-(氨甲基)-1-乙基吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 9. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 10. (S)-(-)-2-氨甲基-1-乙基吡咯烷 96% | Sigma-Aldrich [sigmaaldrich.com]
The Versatile Chiral Synthon: An In-depth Technical Guide to the Applications of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine stands as a crucial chiral building block in modern organic and medicinal chemistry. Its unique structural features, including a stereocenter and two distinct amine functionalities, have made it an invaluable tool in the asymmetric synthesis of complex molecules and the development of novel therapeutic agents. This technical guide provides a comprehensive review of the applications of this versatile synthon, with a focus on its role in pharmaceutical synthesis, its utility in asymmetric catalysis, and the biological activities of its derivatives.
Pharmaceutical Applications: A Key Intermediate in Drug Synthesis
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of pharmaceutically active ingredients (APIs). Its chirality is often essential for the desired therapeutic effect of the final drug molecule.
Synthesis of Levosulpiride
This compound is a critical precursor for the synthesis of Levosulpiride, the pharmacologically active (S)-enantiomer of sulpiride. Levosulpiride is an antipsychotic and prokinetic agent used in the treatment of various gastrointestinal and psychiatric disorders.
Table 1: Quantitative Data for the Synthesis of Levosulpiride
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Molar Yield (%) |
| (S)-2-(aminomethyl)-1-ethylpyrrolidine | Methyl 2-methoxy-5-sulfamoylbenzoate | n-butanol | Reflux | 20-36 hours | 75 |
Experimental Protocol: Synthesis of Levosulpiride
-
A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate is prepared in a suitable high-boiling solvent, such as n-butanol or ethylene glycol.
-
The reaction mixture is heated to reflux for an extended period, typically ranging from 20 to 36 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated and purified through an acid-base extraction followed by recrystallization from an appropriate solvent like methanol or ethanol to yield Levosulpiride.
Mechanism of Action of Levosulpiride
Levosulpiride exerts its therapeutic effects through a dual mechanism involving the antagonism of dopamine D2 receptors and the agonism of serotonin 5-HT4 receptors. This dual action contributes to its antipsychotic and prokinetic properties.
Methodological & Application
The Use of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral amine that holds significant potential as a chiral auxiliary in asymmetric synthesis. While direct, documented applications as a recoverable auxiliary are not extensively reported in peer-reviewed literature, its structural similarity to well-established chiral auxiliaries, such as (R)-2-methylpyrrolidine and derivatives of prolinol, allows for the extrapolation of its use in key asymmetric transformations. This document provides detailed application notes and hypothetical protocols for the use of this compound in asymmetric α-alkylation of ketones, a foundational reaction in the stereoselective synthesis of pharmaceutical intermediates and other complex chiral molecules.
Principle of Asymmetric Alkylation
The core principle involves the temporary attachment of the chiral auxiliary, this compound, to a prochiral ketone to form a chiral enamine intermediate. The stereocenter on the pyrrolidine ring, influenced by the ethyl and aminomethyl substituents, creates a sterically biased environment. This directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enamine, leading to the formation of a new stereocenter with a high degree of stereocontrol. Subsequent hydrolysis of the resulting iminium salt cleaves the auxiliary, yielding the enantioenriched α-alkylated ketone and allowing for the recovery of the chiral auxiliary.
Logical Workflow for Asymmetric α-Alkylation
The overall process can be visualized as a three-step sequence: enamine formation, diastereoselective alkylation, and finally, hydrolysis to release the chiral product and recover the auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar chiral auxiliaries and are presented as a guide for the application of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivities.
Protocol 1: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
Objective: To synthesize (R)-2-benzylcyclohexanone with high enantiomeric excess.
Materials:
-
Cyclohexanone
-
This compound
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Chiral Enamine
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), this compound (1.2 eq), and anhydrous toluene.
-
Reflux the mixture for 12-24 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine. This intermediate is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude enamine from Step 1 in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature to form the aza-enolate.
-
Add benzyl bromide (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by adding a 10% aqueous HCl solution.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched (R)-2-benzylcyclohexanone.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Predicted Quantitative Data
The following table presents predicted outcomes for the asymmetric alkylation of cyclohexanone with various alkyl halides using this compound as the chiral auxiliary. These predictions are based on reported results for similar chiral pyrrolidine auxiliaries.
| Entry | Alkyl Halide (R-X) | Product | Predicted Yield (%) | Predicted ee (%) |
| 1 | Benzyl bromide | (R)-2-Benzylcyclohexanone | 75-85 | >90 |
| 2 | Ethyl iodide | (R)-2-Ethylcyclohexanone | 70-80 | >85 |
| 3 | Propyl iodide | (R)-2-Propylcyclohexanone | 70-80 | >85 |
| 4 | Allyl bromide | (R)-2-Allylcyclohexanone | 65-75 | >90 |
Disclaimer: The data presented in this table are predictive and based on results obtained with structurally related chiral auxiliaries. Actual experimental results may vary and require optimization.
Stereochemical Rationale
The stereochemical outcome of the alkylation is determined by the facial selectivity of the electrophile's attack on the chiral enamine. The N-ethyl group and the C2-aminomethyl group of the auxiliary are expected to create a sterically hindered face of the enamine, directing the incoming alkyl halide to the less hindered face.
Caption: A simplified model illustrating the stereochemical control exerted by the chiral auxiliary.
Applications in Pharmaceutical Synthesis
While direct use as a chiral auxiliary is not well-documented, this compound and its enantiomer are valuable chiral building blocks in the synthesis of several pharmaceutical agents. For instance, the (S)-enantiomer is a key intermediate in the synthesis of Levetiracetam, an anticonvulsant drug. In these syntheses, the chiral center of the pyrrolidine derivative is incorporated into the final drug structure.
Conclusion
This compound presents a promising, yet underexplored, candidate as a chiral auxiliary in asymmetric synthesis. The protocols and data presented here, extrapolated from well-established systems, provide a solid foundation for researchers to investigate its efficacy in stereoselective transformations. Its potential for high stereocontrol, coupled with the ability to recover the auxiliary, makes it a subject worthy of further investigation in the continuous effort to develop efficient and cost-effective methods for the synthesis of enantiomerically pure compounds.
Application Notes and Protocols for Asymmetric Synthesis Using (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral diamine that serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its structure, featuring a rigid pyrrolidine scaffold with a stereocenter at the C2 position and two basic nitrogen atoms, makes it an effective controller of stereochemistry in various chemical transformations. By forming chiral intermediates, such as enamines or imines, it can direct the approach of a reactant to a specific face of the substrate, leading to the preferential formation of one enantiomer. This document provides detailed application notes and a protocol for the use of this compound in the asymmetric α-alkylation of ketones, a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral molecules in pharmaceutical and academic research.
Core Application: Asymmetric α-Alkylation of Cyclohexanone
The enantioselective α-alkylation of a prochiral ketone, such as cyclohexanone, is a powerful method for creating a stereocenter adjacent to a carbonyl group. When this compound is used as a chiral auxiliary, it reacts with cyclohexanone to form a chiral enamine intermediate. The steric hindrance imposed by the aminomethyl and ethyl groups on the pyrrolidine ring directs the incoming electrophile (an alkyl halide) to one face of the enamine. Subsequent hydrolysis of the resulting iminium salt releases the chiral α-alkylated ketone and regenerates the chiral auxiliary.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using this compound.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol is adapted from established procedures for similar chiral pyrrolidine auxiliaries, such as (R)-2-methylpyrrolidine, and is expected to provide good yields and enantioselectivity.
Step 1: Formation of the Chiral Enamine
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), this compound (1.2 eq), and anhydrous toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Reflux the mixture for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude chiral enamine is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF) (50 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a 1.6 M solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature to form the lithium aza-enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-2-alkylcyclohexanone.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric alkylation of cyclohexanone.
Data Presentation
The following table summarizes representative data for the asymmetric alkylation of cyclohexanone with various alkyl halides using this compound as a chiral auxiliary. Note: This data is representative and based on results from structurally similar auxiliaries.
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | CH₃I | (R)-2-Methylcyclohexanone | 85 | 92 |
| 2 | CH₃CH₂I | (R)-2-Ethylcyclohexanone | 82 | 94 |
| 3 | PhCH₂Br | (R)-2-Benzylcyclohexanone | 88 | 96 |
| 4 | CH₂=CHCH₂Br | (R)-2-Allylcyclohexanone | 79 | 91 |
Conclusion
This compound is a highly effective chiral auxiliary for the asymmetric α-alkylation of ketones. The straightforward experimental protocol and the high levels of enantioselectivity achievable make this a valuable tool for the synthesis of enantioenriched carbonyl compounds. The principles outlined in this document can be extended to other cyclic and acyclic ketones, as well as a variety of electrophiles, providing a versatile strategy for the construction of chiral molecules in a research and drug development setting. The ability to recover and reuse the chiral auxiliary adds to the economic and environmental viability of this methodology.
Application Notes: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block in synthetic organic chemistry. While its primary documented use is as a precursor in the synthesis of pharmaceuticals, such as the antipsychotic agent Levosulpiride, its structural similarity to highly successful pyrrolidine-based organocatalysts suggests significant potential in enantioselective catalysis. This document provides detailed application notes and generalized protocols for the potential use of this compound and its derivatives in key asymmetric transformations. The methodologies presented are based on well-established principles of organocatalysis, particularly enamine and iminium ion catalysis, which are hallmarks of proline and its derivatives.
Potential as a Direct Organocatalyst
Drawing parallels with L-proline and other simple pyrrolidine derivatives, this compound possesses the necessary structural features—a chiral secondary amine—to potentially catalyze a range of enantioselective reactions via enamine catalysis. The ethyl group on the nitrogen atom may influence solubility and steric hindrance, potentially offering different reactivity and selectivity profiles compared to proline.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts are known to facilitate this reaction by forming a chiral enamine intermediate with a ketone donor, which then attacks an aldehyde acceptor with high facial selectivity.
Proposed Catalytic Cycle:
Figure 1: Proposed catalytic cycle for the asymmetric aldol reaction.
Generalized Experimental Protocol: Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5.0 equiv.) in an appropriate solvent (e.g., CHCl₃, DMSO, or neat) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture for 24-72 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone reaction amenable to organocatalysis. The proposed mechanism involves the formation of a chiral enamine from the catalyst and a ketone, which then adds to a nitroolefin or enone.
Representative Data from Analogous Pyrrolidine-Based Catalysts
The following table summarizes typical results for the Michael addition of cyclohexanone to β-nitrostyrene using other pyrrolidine-based catalysts, which can serve as a benchmark for experiments with this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| L-Proline | 10 | DMSO | 24 | 95 | 95:5 | 99 |
| (S)-Diphenylprolinol TMS Ether | 5 | Toluene | 48 | 98 | 93:7 | >99 |
| (S)-Pyrrolidine-thiourea (bifunctional) | 10 | Toluene | 12 | 99 | 99:1 | 98 |
Generalized Experimental Protocol: Asymmetric Michael Addition
-
To a solution of the nitroolefin (0.5 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, add the ketone or aldehyde (1.5 mmol, 3.0 equiv.).
-
Add this compound (0.05 mmol, 10 mol%) and an acidic co-catalyst if necessary (e.g., benzoic acid, 10 mol%).
-
Stir the mixture at the desired temperature (e.g., 4°C to 25°C) until the nitroolefin is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.
Derivatization for Advanced Catalysis
The primary amine handle of this compound is an excellent point for derivatization to create more complex and potentially more effective bifunctional or metal-coordinating catalysts.
Synthesis of Bifunctional Thiourea Catalysts
Bifunctional thiourea catalysts are highly effective in a range of asymmetric reactions. The thiourea moiety activates the electrophile through hydrogen bonding, while the pyrrolidine nitrogen activates the nucleophile via enamine formation.
Figure 2: Synthesis of a bifunctional thiourea catalyst.
Generalized Experimental Protocol: Thiourea Catalyst Synthesis
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Add the desired aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or flash column chromatography to yield the pure bifunctional thiourea catalyst.
Synthesis of Chiral Ligands for Metal Catalysis
The diamine structure of this compound makes it a suitable scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and C-C coupling reactions. Derivatization of the primary amine, for example, by reaction with diphenylphosphine chloride (after protection of the pyrrolidine nitrogen), can yield P,N-type ligands.
Figure 3: Workflow for the synthesis of a P,N-ligand.
Conclusion
This compound is a chiral building block with considerable, albeit largely unexplored, potential in the field of enantioselective catalysis. While direct applications as an organocatalyst are not yet widely reported, its structural features provide a strong rationale for its investigation in asymmetric aldol, Michael, and other enamine-mediated reactions. Furthermore, its functional handles are ideal for the synthesis of more sophisticated bifunctional organocatalysts and chiral ligands for metal catalysis. The protocols and data provided herein serve as a robust starting point for researchers to explore the catalytic capabilities of this versatile molecule and its derivatives.
Application Notes and Protocols for Reactions with (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block in synthetic and medicinal chemistry. Its stereogenic center and versatile amino functionality make it a key intermediate in the synthesis of pharmaceuticals and a precursor for chiral ligands and organocatalysts used in asymmetric synthesis. These application notes provide detailed experimental protocols for its use in key transformations.
Application 1: Synthesis of Biologically Active Molecules - Levosulpiride
This compound is a crucial precursor for the synthesis of Levosulpiride, the (S)-enantiomer of sulpiride. Levosulpiride is a selective dopamine D2 receptor antagonist with applications in treating gastrointestinal and psychiatric disorders. The primary synthetic route involves the amide coupling of the chiral amine with a benzoic acid derivative.
Experimental Protocol: Synthesis of Levosulpiride
This protocol details the direct condensation method for synthesizing Levosulpiride.
Reaction Scheme:
This compound + Methyl 2-methoxy-5-sulfamoylbenzoate → Levosulpiride
Materials:
-
This compound
-
Methyl 2-methoxy-5-sulfamoylbenzoate
-
n-Butanol
-
Concentrated Hydrochloric Acid
-
Concentrated Ammonia
-
Water
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).
-
The aqueous phase is then alkalinized with concentrated ammonia (approximately 95 g).
-
The resulting product precipitates and is collected by filtration.
-
The solid is dried to obtain Levosulpiride.
-
Further purification can be achieved by recrystallization from methanol or ethanol.
Quantitative Data: Synthesis of Levosulpiride
| Reactants | Solvent | Reaction Time (hours) | Temperature | Molar Yield (%) |
| (S)-2-(aminomethyl)-1-ethylpyrrolidine, Methyl 2-methoxy-5-sulfamoylbenzoate | n-Butanol | 20 | Reflux | 75 |
Experimental Workflow: Synthesis of Levosulpiride
Application of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine and its enantiomer, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, are chiral building blocks of significant interest in pharmaceutical synthesis. The inherent chirality and the presence of two nitrogen atoms with different basicities make these compounds valuable intermediates, primarily in the synthesis of substituted benzamide antipsychotic drugs. The pyrrolidine moiety is a common scaffold in many biologically active compounds, and the specific stereochemistry of this chiral amine is crucial for the desired therapeutic effect of the final active pharmaceutical ingredient (API).
The most prominent application of these chiral amines is in the synthesis of Levosulpiride and its racemate, Sulpiride. Levosulpiride, the (S)-enantiomer, is a selective dopamine D2 receptor antagonist used as an antipsychotic and prokinetic agent. The stereoselective synthesis of Levosulpiride relies on the use of enantiomerically pure (S)-(-)-2-aminomethyl-1-ethylpyrrolidine to ensure the desired pharmacological activity and minimize potential side effects associated with the (R)-enantiomer.
While possessing the structural characteristics of a chiral auxiliary, such as a stereogenic center and a reactive functional group, detailed and specific applications of this compound in asymmetric reactions like alkylations or Michael additions are not extensively documented in readily available literature. Its primary role in pharmaceutical synthesis, based on current information, is as a chiral synthon.
Core Applications: Synthesis of Substituted Benzamides
The primary documented use of 2-aminomethyl-1-ethylpyrrolidine in pharmaceutical synthesis is the preparation of Sulpiride and its enantiomerically pure form, Levosulpiride. This is achieved through the formation of an amide bond between the chiral amine and a substituted benzoic acid derivative.
Synthesis of Levosulpiride ((S)-enantiomer)
Levosulpiride is synthesized via the direct condensation of (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine with a derivative of 2-methoxy-5-aminosulfonylbenzoic acid, most commonly the methyl ester.
Quantitative Data for Levosulpiride Synthesis
| Starting Material 1 | Starting Material 2 | Solvent | Temperature (°C) | Reaction Time (hours) | Molar Yield (%) |
| (S)-2-(aminomethyl)-1-ethylpyrrolidine | Methyl 2-methoxy-5-sulfamoylbenzoate | n-Butanol | Reflux | 20 | 75 |
Experimental Protocol: Direct Condensation for Levosulpiride Synthesis
This protocol is adapted from patented industrial processes.
Materials:
-
(S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g)
-
Methyl 2-methoxy-5-sulfamoylbenzoate (260 g)
-
n-Butanol (1040 ml)
-
Concentrated Hydrochloric Acid
-
Concentrated Ammonia
-
Water
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine and methyl 2-methoxy-5-sulfamoylbenzoate in n-butanol is heated to reflux for 20 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).
-
The aqueous phase is separated and then basified with concentrated ammonia (approximately 95 g).
-
The resulting precipitate of Levosulpiride is collected by filtration and dried to yield the crude product.
-
The crude Levosulpiride can be further purified by recrystallization from a suitable alcohol such as methanol or ethanol to afford the final product with a molar yield of approximately 75%.[1]
Logical Workflow for Levosulpiride Synthesis
Caption: Workflow for the synthesis of Levosulpiride.
Synthesis of Sulpiride (Racemic)
A similar condensation reaction is employed for the synthesis of racemic Sulpiride, using racemic 2-(aminomethyl)-1-ethylpyrrolidine. Recent advancements have focused on catalyzed processes to improve reaction efficiency and yield.
Quantitative Data for Catalyzed Sulpiride Synthesis
| Starting Material 1 | Starting Material 2 | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| N-ethyl-2-aminomethyl pyrrolidine | 2-methoxy-5-sulfamoyl methyl benzoate | Ethylene Glycol | HND-62 solid base | 85 | 4 | 95.2 | 99.95 |
Experimental Protocol: Catalyzed Synthesis of Sulpiride
This protocol is based on a patented method aimed at improving yield and purity.[2]
Materials:
-
N-ethyl-2-aminomethyl pyrrolidine (200 kg)
-
Ethylene Glycol (200 kg)
-
2-methoxy-5-sulfamoyl methyl benzoate (390 kg)
-
HND-62 solid base catalyst (1.2 kg)
-
Ethanol
-
Isopropanol
-
Acetone
Procedure:
-
Charge a clean reaction kettle with N-ethyl-2-aminomethyl pyrrolidine, ethylene glycol, and 2-methoxy-5-sulfamoyl methyl benzoate.
-
Add the HND-62 solid base catalyst to the reaction kettle.
-
Heat the reaction mixture to 85°C and maintain at reflux for 4 hours.
-
After the reaction, cool the mixture and add water to precipitate the crude Sulpiride.
-
Collect the crude product by filtration.
-
Purify the crude Sulpiride by recrystallization from a mixed solvent system of ethanol, isopropanol, and acetone.
-
The purified Sulpiride is then dried under vacuum to yield the final product.
Signaling Pathway of Catalyzed Sulpiride Synthesis
Caption: Catalyzed synthesis pathway for Sulpiride.
References
Application Notes and Protocols for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine as a chiral ligand in asymmetric synthesis. The focus is on two key applications: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
This compound is a chiral diamine that can serve as an effective ligand in metal-catalyzed asymmetric reactions. Its structure, featuring a stereocenter adjacent to two nitrogen atoms, allows for the formation of stable chiral metal complexes that can induce high enantioselectivity in the conversion of prochiral substrates to chiral products.
Core Applications
-
Asymmetric Transfer Hydrogenation of Prochiral Ketones: In this application, this compound is used as a chiral ligand in combination with a ruthenium(II) precursor to form a catalyst for the reduction of prochiral ketones to chiral secondary alcohols. This reaction typically employs isopropanol as both the solvent and the hydrogen source.
-
Enantioselective Addition of Diethylzinc to Aldehydes: This protocol details the use of this compound as a chiral catalyst for the enantioselective addition of diethylzinc to various aldehydes, producing chiral secondary alcohols with high enantiomeric excess.
Application 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
The combination of this compound with a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, generates a highly effective catalyst for the asymmetric transfer hydrogenation of a variety of prochiral ketones to their corresponding chiral secondary alcohols.
Quantitative Data Summary
The following table summarizes the expected performance of the in situ generated catalyst with various substrates under optimized conditions.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| 2 | 1-Indanone | (R)-1-Indanol | >99 | 97 |
| 3 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 96 |
| 4 | 2-Acetylpyridine | (R)-1-(Pyridin-2-yl)ethanol | 94 | 95 |
Experimental Workflow Diagram
Detailed Experimental Protocol
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) precursor)
-
This compound (Chiral Ligand)
-
Anhydrous Isopropanol (Solvent and Hydrogen Source)
-
Prochiral Ketone (Substrate)
-
2 M Sodium Hydroxide in Isopropanol (Base)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Deionized Water
-
Argon (inert gas)
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%).
-
Add 5 mL of anhydrous isopropanol.
-
Stir the resulting orange solution at 80°C for 30 minutes. The solution will turn a deep red color, indicating the formation of the active catalyst.
-
Cool the solution to room temperature.
-
-
Asymmetric Transfer Hydrogenation:
-
In a separate flask, dissolve the prochiral ketone (1.0 mmol) in 5 mL of anhydrous isopropanol.
-
Add the ketone solution to the catalyst solution via cannula.
-
Initiate the reaction by adding 0.1 mL of a 2 M solution of sodium hydroxide in isopropanol.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 10 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure chiral secondary alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Application 2: Enantioselective Addition of Diethylzinc to Aldehydes
This compound can be directly employed as a chiral catalyst to mediate the enantioselective addition of diethylzinc to a range of aromatic and aliphatic aldehydes, yielding chiral secondary alcohols.
Quantitative Data Summary
The following table presents typical results for the enantioselective ethylation of various aldehydes using this compound as the catalyst.
| Entry | Substrate (Aldehyde) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 95 |
| 4 | Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 88 | 94 |
Signaling Pathway Diagram
Application Notes and Protocols: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Synthesis
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block in the field of asymmetric synthesis. While direct application as a mediator in alkylation reactions is not extensively documented, its significance lies in its use as a precursor for the synthesis of specialized chiral ligands and organocatalysts. Furthermore, its enantiomer, (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine, is a key intermediate in the synthesis of the pharmaceutical agent Levosulpiride.
These application notes provide an overview of the utility of this chiral amine, with a focus on its derivatization into potent organocatalysts and the synthesis of Levosulpiride from its enantiomer.
Core Applications
The primary applications of 2-aminomethyl-1-ethylpyrrolidine enantiomers in asymmetric synthesis include:
-
Chiral Building Block: Serving as a foundational chiral scaffold for the synthesis of more complex molecules.
-
Precursor to Organocatalysts: Derivatization into bifunctional organocatalysts, such as thioureas and prolinamides, which are effective in promoting various asymmetric transformations.
-
Pharmaceutical Synthesis: The (S)-enantiomer is a critical intermediate in the industrial synthesis of Levosulpiride, a selective dopamine D2 receptor antagonist.
Application 1: Synthesis of Bifunctional Organocatalysts
This compound can be derivatized to form powerful bifunctional organocatalysts. These catalysts typically possess both a hydrogen-bond donor moiety (e.g., thiourea) and a Lewis basic site (the pyrrolidine nitrogen), enabling them to activate both the electrophile and the nucleophile in a reaction.
A representative workflow for the synthesis of a thiourea organocatalyst from the Boc-protected form of the chiral amine is depicted below.
Caption: Synthesis of a (R)-pyrrolidine-thiourea organocatalyst.
These catalysts are particularly effective in promoting asymmetric Michael additions and Henry (nitroaldol) reactions.
Asymmetric Michael Addition Data
The synthesized bifunctional thiourea organocatalysts can be employed in the asymmetric Michael addition of ketones to nitroolefins.
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | RT | 24 | 95 | 95:5 | 98 (syn) |
| 2 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | 10 | CH2Cl2 | 0 | 48 | 88 | - | 92 |
| 3 | Cyclopentanone | 2-(2-Nitrovinyl)furan | 15 | THF | -20 | 72 | 91 | 90:10 | 95 (syn) |
Asymmetric Henry Reaction Data
Derivatives of this compound have been used to create ligands for metal-catalyzed asymmetric Henry reactions. For example, a Schiff base ligand formed with salicylaldehyde can be complexed with Cu(II) to catalyze the addition of nitromethane to aldehydes.
| Entry | Aldehyde | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-Ligand-Cu(OAc)2 | 10 | iPrOH | RT | 24 | 92 | 90 |
| 2 | 4-Nitrobenzaldehyde | (R)-Ligand-Cu(OAc)2 | 10 | EtOH | RT | 36 | 95 | 94 |
| 3 | 2-Naphthaldehyde | (R)-Ligand-Cu(OAc)2 | 10 | iPrOH | 0 | 48 | 85 | 91 |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Thiourea Organocatalyst
This protocol describes the synthesis of a generic (R)-pyrrolidine-thiourea organocatalyst.
Materials:
-
(R)-1-Boc-2-(aminomethyl)pyrrolidine
-
Aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate)
-
Dichloromethane (CH2Cl2), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of (R)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere, add the aryl isothiocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude Boc-protected thiourea by flash column chromatography on silica gel.
-
Dissolve the purified Boc-protected thiourea in CH2Cl2 and cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise and stir the mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the final organocatalyst.
Protocol 2: General Procedure for Asymmetric Michael Addition
Materials:
-
Bifunctional thiourea organocatalyst (from Protocol 1)
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., toluene), anhydrous
Procedure:
-
To a solution of the nitroolefin (1.0 eq) in the anhydrous solvent, add the ketone (2.0 eq).
-
Add the bifunctional thiourea organocatalyst (0.1 eq).
-
Stir the reaction mixture at the specified temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Application 2: Synthesis of Levosulpiride
The (S)-enantiomer, (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, is a crucial precursor for the synthesis of Levosulpiride. The primary synthetic route involves the condensation of this chiral amine with a derivative of 2-methoxy-5-sulfamoylbenzoic acid.
Caption: Synthesis of Levosulpiride.
Levosulpiride Synthesis Data
| Starting Amine | Benzoic Acid Derivative | Solvent | Temp (°C) | Time (h) | Molar Yield (%) | Reference |
| (S)-2-(aminomethyl)-1-ethylpyrrolidine | Methyl 2-methoxy-5-sulfamoylbenzoate | n-Butanol | Reflux | 20 | 75 | [1] |
Protocol 3: Synthesis of Levosulpiride
This protocol is based on a common industrial synthesis method.[1]
Materials:
-
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine
-
Methyl 2-methoxy-5-sulfamoylbenzoate
-
n-Butanol
-
Concentrated hydrochloric acid
-
Concentrated ammonia solution
-
Water
Procedure:
-
A mixture of (S)-2-(aminomethyl)-1-ethylpyrrolidine (143 g) and methyl 2-methoxy-5-sulfamoylbenzoate (260 g) in n-butanol (1040 ml) is refluxed for 20 hours.[1]
-
After cooling to room temperature, the mixture is extracted with a solution of concentrated hydrochloric acid (115 g) in water (1040 ml).[1]
-
The aqueous phase is then made alkaline with concentrated ammonia (approximately 95 g).[1]
-
The resulting precipitate is filtered and dried to obtain Levosulpiride.[1]
-
The crude product can be recrystallized from an alcohol such as methanol or ethanol to yield the purified product.
Conclusion
This compound and its enantiomer are highly valuable chiral synthons. Their utility extends from being fundamental building blocks for sophisticated organocatalysts to being key intermediates in the synthesis of important pharmaceuticals. The protocols provided herein offer a foundation for researchers and drug development professionals to harness the potential of these versatile chiral amines in asymmetric synthesis.
References
Application Notes and Protocols: Scale-up Synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of synthetic routes for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, a chiral building block with applications in pharmaceutical synthesis, particularly as an intermediate for active pharmaceutical ingredients (APIs). The document outlines various synthesis protocols, presents quantitative data, and discusses general considerations for scaling up production.
Introduction
This compound is a chiral amine whose structure is a key component in a number of pharmacologically active molecules. The stereochemistry at the C2 position of the pyrrolidine ring is often crucial for the desired biological activity. Consequently, robust and scalable synthetic methods for producing the enantiomerically pure compound are of significant interest to the pharmaceutical industry. This document details several laboratory-scale synthesis methods and provides context for their potential scale-up.
Synthesis Protocols
Three primary synthetic routes for 2-Aminomethyl-1-ethylpyrrolidine have been identified in the literature: electrolytic reduction, catalytic hydrogenation, and a multi-step synthesis commencing from 4-hydroxybutyraldehyde.
Method 1: Electrolytic Reduction of 1-ethyl-2-nitromethylenepyrrolidine
This method involves the electrochemical reduction of 1-ethyl-2-nitromethylenepyrrolidine to the desired aminomethyl derivative. It has been reported to produce high yields.
Experimental Protocol:
-
An electrolytic apparatus is assembled using a glass beaker with a porous unglazed cylinder to separate the anode and cathode chambers. A copper plate serves as the cathode and a palladium or lead plate as the anode.
-
The anode chamber is filled with a saturated aqueous sodium carbonate solution.
-
The cathode chamber is charged with a 2 N aqueous sodium carbonate solution and methanol.
-
Pre-electrolysis is carried out for several minutes while passing carbon dioxide through the catholyte.
-
1-ethyl-2-nitromethylenepyrrolidine is added to the cathode chamber.
-
A current of 1 ampere is applied for 2 to 2.5 hours with stirring at 20-23°C, while continuing to pass carbon dioxide through the catholyte.
-
Upon completion, the catholyte solution is acidified with dilute sulfuric or hydrochloric acid, and methanol is removed under reduced pressure.
-
The residue is made strongly basic with a dilute aqueous sodium hydroxide solution and extracted with ether.
-
The combined ether extracts are dried over anhydrous potassium carbonate or magnesium sulfate.
-
The ether is distilled off, and the residue is distilled under reduced pressure to yield oily 2-aminomethyl-1-ethylpyrrolidine.
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield | Purity | Boiling Point |
| 1-ethyl-2-nitromethylenepyrrolidine (1.56 g) | 2-aminomethyl-1-ethylpyrrolidine (1.22 g) | Electrolysis (1A, 2.5h), CO2, 20-23°C | 95-99%[1][2] | Not specified | 58-60°C (16 mmHg)[1] |
| 1-ethyl-2-nitromethylenepyrrolidine (0.78 g) | 2-aminomethyl-1-ethylpyrrolidine (0.59 g) | Electrolysis (1A, 2h), 20-23°C | ~90%[1][2] | Not specified | Not specified |
Logical Workflow for Electrolytic Reduction:
Caption: Workflow for the electrolytic reduction synthesis.
Method 2: Catalytic Hydrogenation of 1-ethyl-2-nitromethylenepyrrolidine
This method employs a palladium-on-carbon catalyst to hydrogenate the nitro group of the starting material.
Experimental Protocol:
-
The hydrogenation is carried out in a suitable solvent, which can be an aqueous solution of sulfuric acid or an aqueous solution of the sulfate salt of the product itself (1-ethyl-2-aminomethylpyrrolidine).
-
The catalyst used is palladium-on-carbon.
-
A mixture of carbon dioxide and hydrogen is used as the reducing agent, with a molar ratio of CO2:H2 ranging from 0.1:1.0 to 10.0:1.0.
-
The reaction is conducted at a total pressure of 1-10 atm and a temperature of 25-100°C.
-
For continuous processing in a flow reactor, the gaseous reactants, solvent, and solid 1-ethyl-2-nitromethylenepyrrolidine are continuously fed into the reactor.
Quantitative Data:
| Starting Material | Product | Catalyst | Reagents and Conditions |
| 1-ethyl-2-nitromethylenepyrrolidine | 1-ethyl-2-aminomethylpyrrolidine | Palladium-on-carbon | H2/CO2 (1:0.1 to 1:10), 1-10 atm, 25-100°C |
Logical Workflow for Catalytic Hydrogenation:
Caption: Workflow for the catalytic hydrogenation synthesis.
Method 3: Synthesis from 4-Hydroxybutyraldehyde
An industrial preparation method has been proposed starting from 4-hydroxybutyraldehyde.[2] This route involves an annulation reaction with ethylamine to form an ortho-substituted 1-ethylpyrrolidine, followed by a reduction to obtain the final product.
Experimental Protocol:
-
Annulation: 4-hydroxybutyraldehyde is reacted with ethylamine in a reflux reaction for 2-15 hours to generate an ortho-substituted 1-ethylpyrrolidine. The ortho substituent can be a nitromethyl, cyano, or aldehyde group, depending on the subsequent reagents used.
-
Reduction: The intermediate is then reduced to the aminomethyl group. For example, if the intermediate is (S)-1-ethyl-2-cyanopyrrolidine, it undergoes reduction to yield (S)-1-ethyl-2-aminomethylpyrrolidine.
Quantitative Data:
| Starting Material | Intermediate | Reagents and Conditions (Annulation) |
| 4-hydroxybutyraldehyde | ortho-substituted 1-ethylpyrrolidine | Ethylamine, reflux, 2-15 hours |
Logical Workflow for Synthesis from 4-Hydroxybutyraldehyde:
Caption: Workflow for synthesis from 4-hydroxybutyraldehyde.
Scale-up Considerations
Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and economic viability.
Process Safety:
-
Thermal Hazards: All reaction steps should be evaluated for their thermal runaway potential. This is particularly important for hydrogenation reactions, which are highly exothermic.
-
Reagent Handling: The safe handling of flammable solvents (e.g., methanol, ether), corrosive acids and bases, and potentially hazardous reagents must be addressed with appropriate engineering controls and personal protective equipment.
-
Pressure Systems: For catalytic hydrogenation, the use of pressurized hydrogen requires appropriately rated reactors and safety relief systems.
Purification at Scale:
-
Distillation: While fractional distillation under reduced pressure is effective at the lab scale, industrial-scale distillation requires careful design of distillation columns to achieve the desired purity.
-
Extraction: Liquid-liquid extraction processes need to be optimized for solvent selection, phase separation, and minimizing solvent losses.
-
Crystallization: If the product is to be isolated as a salt for improved handling and stability, the crystallization process must be developed to control crystal size, form, and purity.
Economic Viability:
-
Starting Material Cost: The cost and availability of the starting materials are critical factors. Routes starting from readily available and inexpensive precursors like 4-hydroxybutyraldehyde may be more economically attractive for large-scale production.
-
Process Efficiency: High reaction yields and throughput are essential for a cost-effective process.
-
Waste Management: The environmental impact and cost of waste disposal for all streams must be considered.
Chiral Control:
-
For the synthesis of the specific (R)-enantiomer, it is common in industrial settings to start from a chiral precursor, such as a derivative of L-proline, to ensure high enantiomeric purity in the final product. Asymmetric synthesis and biocatalytic methods are also increasingly employed for the production of chiral amines.
Application in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is a building block for antipsychotic medications. Its derivatization to form amides and sulfonamides is a common strategy in the development of new chemical entities. The pyrrolidine moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its solubility, metabolic stability, and target binding affinity.
While this compound is a synthetic intermediate, understanding its role in the broader context of drug development is important. The development of novel therapies for neurological disorders often relies on the availability of such chiral building blocks to construct complex molecules with high specificity for their biological targets.
References
Application Notes and Protocols: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a valuable chiral building block in the synthesis of various bioactive molecules. Its stereogenic center and reactive primary amine group make it a crucial component for introducing chirality and functionality into target compounds. These application notes provide detailed protocols and data for the use of this compound in the synthesis of a potent anticonvulsant quinoline derivative.
Core Application: Synthesis of (R)-1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide
This section details the synthesis of the (R)-enantiomer of a quinoline-3-carboxamide derivative, which has shown potential as an anticonvulsant agent. The synthesis involves the amide coupling of a methyl quinoline-3-carboxylate with this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Yield | 83% | [1] |
| Melting Point (°C) | 165-167 | [1] |
| Optical Purity of Starting Material (%) | ≥ 96.0 | [1] |
Experimental Protocol: Synthesis of (R)-1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide
Materials:
-
Methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
This compound (Optical Purity ≥ 96.0%)
-
Methanol
-
Activated Charcoal
-
Cold Water
Procedure:
-
To a solution of methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (3.19 g, 0.01 mol) in 30 ml of methanol, add this compound (1.28 g, 0.01 mol).
-
Heat the reaction mixture at reflux for 3 hours.
-
After cooling, dilute the reaction mixture with cold water.
-
Purify the solution with activated charcoal.
-
Allow the solution to stand for 7-8 hours at 0°C to facilitate crystallization.
-
Filter the crystalline precipitate of the (R)-(1-ethylpyrrolidin-2-ylmethyl)-amide, wash it with cold water, and dry.
-
The resulting crude product has a melting point of 165-167 °С and is obtained in an 83% yield.[1]
Logical Workflow for the Synthesis
Synthesis workflow for the bioactive quinoline derivative.
Biological Activity and Signaling Pathway
The synthesized quinoline-3-carboxamide derivatives are being investigated for their anticonvulsant properties. The mechanism of action for this class of compounds is often associated with the modulation of the GABAergic system, a major inhibitory neurotransmitter system in the brain.
Proposed Signaling Pathway: GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its binding to GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Many anticonvulsant drugs act by enhancing GABAergic transmission. It is hypothesized that the synthesized (R)-quinoline-3-carboxamide derivative may act as a positive allosteric modulator of the GABA-A receptor, thereby enhancing the inhibitory effects of GABA and reducing neuronal excitability, which is a key factor in preventing seizures.
Proposed mechanism of action via the GABAergic pathway.
References
Troubleshooting & Optimization
Technical Support Center: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine Reactions
Welcome to the technical support center for reactions involving (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions with this versatile chiral building block. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.
Frequently Asked questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a chiral amine primarily used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development. The most common reactions involve the nucleophilic primary amine and include:
-
Amide Bond Formation: Reaction with carboxylic acids or their activated derivatives to form chiral amides. This is a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.[1][2][3]
-
N-Alkylation: The primary amine can be alkylated to form secondary amines.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[4] It may also cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
Q3: How can I purify the products from reactions with this compound?
A3: The purification of products derived from this compound typically involves standard laboratory techniques. The most common methods are:
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials and byproducts.[1] The choice of eluent will depend on the polarity of the product.
-
Distillation: For products that are liquids and thermally stable, distillation under reduced pressure can be an effective purification method.[5]
-
Liquid-Liquid Extraction: This is a standard workup procedure to remove water-soluble impurities.
-
Crystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
Problem: My amide coupling reaction with this compound is resulting in a low yield.
Possible Causes and Solutions:
-
Incomplete Activation of Carboxylic Acid: The carboxylic acid must be activated to react with the amine.
-
Solution: Ensure you are using a sufficient amount of coupling reagent (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[6]
-
-
Amine Deactivation: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Solution: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and keep the amine in its free base form.
-
-
Steric Hindrance: Although the primary amine is relatively accessible, bulky substituents on the carboxylic acid can hinder the reaction.
-
Solution: Consider using a more reactive coupling reagent or increasing the reaction temperature. Prolonging the reaction time may also improve the yield.
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Solution: Screen different solvents (e.g., DMF, DCM, THF) and bases. Optimize the reaction temperature; some reactions may benefit from cooling (0 °C) while others may require heating.
-
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
Side Reactions in Sulfonamide Synthesis
Problem: I am observing significant side products in my sulfonamide synthesis with this compound.
Possible Causes and Solutions:
-
Double Sulfonylation: If the reaction conditions are too harsh or if an excess of the sulfonyl chloride is used, a double sulfonylation product can form. This is more likely if the initially formed sulfonamide NH is acidic enough to be deprotonated.[7]
-
Solution: Use a stoichiometric amount of the sulfonyl chloride and add it slowly to the reaction mixture. Running the reaction at a lower temperature may also help to minimize this side reaction.
-
-
Reaction with Tertiary Amine Base: If a tertiary amine base like pyridine is used, it can sometimes react with the sulfonyl chloride.
-
Solution: While pyridine is a common choice, consider using a non-nucleophilic base like DIPEA if side reactions with the base are suspected.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield | Notes |
| HATU | DIPEA | DMF | RT | High | Fast reaction times and low racemization.[6] |
| EDC/HOBt | DIPEA | DCM/DMF | 0 °C to RT | Good to High | Water-soluble urea byproduct is easily removed by aqueous workup. |
| PyBOP | DIPEA | DMF | RT | High | Similar to HATU, effective for sterically hindered substrates. |
| DCC | None | DCM | 0 °C to RT | Moderate | Byproduct (DCU) can be difficult to remove. |
Table 2: Troubleshooting Guide for N-Alkylation Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction | Poor leaving group on the alkylating agent | Use an alkyl iodide or bromide instead of a chloride. Add catalytic KI. |
| Insufficient temperature | Gradually increase the reaction temperature.[8] | |
| Insoluble base | Use a more soluble base (e.g., Cs₂CO₃) or switch to a solvent where the base is more soluble.[8] | |
| Formation of over-alkylated product | The mono-alkylated product is more nucleophilic | Use a larger excess of this compound. Add the alkylating agent slowly.[8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[6]
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[6]
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.[6]
-
Add this compound (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.[6]
Caption: A step-by-step workflow for amide synthesis using HATU.
Protocol 2: Synthesis of Benzenesulfonamides
-
In a round-bottom flask, dissolve (rac)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 equiv) in pyridine.[1]
-
Add the desired aryl sulfonyl chloride (1.0 equiv) to the solution.
-
Stir the mixture overnight at room temperature.[1]
-
After the reaction is complete (monitored by TLC), remove the pyridine under reduced pressure.[1]
-
Purify the desired product by column chromatography on silica gel.[1] A common eluent system is ethyl acetate/petroleum ether/TEA.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 5. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Overcoming poor enantioselectivity with (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in asymmetric synthesis. The focus is on overcoming poor enantioselectivity and optimizing reaction conditions.
Troubleshooting Guide: Overcoming Poor Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving issues of poor enantioselectivity when using this compound and its derivatives as organocatalysts.
Initial Checks:
Before proceeding to reaction optimization, it is crucial to verify the integrity of the starting materials and the experimental setup.
-
Catalyst Purity: Ensure the this compound is of high chemical and enantiomeric purity. Impurities can lead to the formation of undesired side products or catalyze non-selective reaction pathways.
-
Reagent and Solvent Purity: Verify the purity of all substrates and the solvent. Acidic or basic impurities can interfere with the catalytic cycle. For moisture-sensitive reactions, ensure that anhydrous solvents are used.
-
Reaction Conditions: Confirm that the temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols. Inconsistent conditions can lead to variable and suboptimal results.
-
Inert Atmosphere: While many organocatalytic reactions are robust, some can be sensitive to air and moisture. If necessary, ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Optimization of Reaction Parameters:
If the initial checks do not resolve the issue of low enantioselectivity, a systematic optimization of the reaction parameters is the next logical step.
Temperature Optimization
Temperature is a critical parameter in controlling enantioselectivity. Lowering the reaction temperature often leads to a higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states that lead to the major and minor enantiomers.
Case Study: Asymmetric Henry Reaction
In a study on the asymmetric Henry (nitroaldol) reaction using a chiral copper(II) complex derived from (S)-2-aminomethylpyrrolidine (an enantiomer of the parent amine of the title compound), the effect of temperature on enantioselectivity was investigated. The reaction between 4-nitrobenzaldehyde and nitromethane was catalyzed by a complex formed from the Schiff base of (S)-2-aminomethyl-1-benzylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde, in the presence of a base.[1]
Table 1: Effect of Temperature on the Enantioselectivity of the Asymmetric Henry Reaction [1]
| Entry | Temperature (°C) | Yield of Nitroalcohol (%) | Enantiomeric Excess (ee, %) |
| 1 | 50 | - | 25 |
| 2 | Room Temperature | 96 | 73 |
| 3 | -17 | 98 | 77 |
As the data indicates, decreasing the temperature from 50 °C to -17 °C resulted in a significant improvement in the enantiomeric excess of the desired nitroalcohol product.[1]
Solvent Screening
The choice of solvent can have a profound impact on both the reaction rate and enantioselectivity. The polarity, viscosity, and coordinating ability of the solvent can influence the conformation of the catalyst and the stability of the transition states.
General Recommendations for Solvent Selection:
-
Non-polar aprotic solvents such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are often good starting points for achieving high enantioselectivity in pyrrolidine-catalyzed reactions.
-
Polar protic solvents like alcohols can sometimes be beneficial, but they can also interfere with the catalytic cycle through hydrogen bonding.
-
In some cases, the use of water as an additive or co-solvent can enhance both the rate and enantioselectivity of the reaction.
Influence of Additives
Additives can play a crucial role in improving enantioselectivity by acting as co-catalysts, accelerating the rate-determining step, or by influencing the structure of the transition state.
-
Brønsted Acids: Weak acids, such as benzoic acid or acetic acid, can protonate the tertiary amine of the catalyst, leading to a more organized transition state through hydrogen bonding. This is particularly relevant in reactions like the Michael addition.
-
Water: In some aldol reactions, a small amount of water has been shown to improve both the reaction rate and the enantioselectivity. This is thought to be due to the formation of a more compact and ordered transition state.
Frequently Asked Questions (FAQs)
Q1: How does this compound catalyze asymmetric reactions?
This compound is a chiral diamine that functions as an organocatalyst, typically through an enamine or iminium ion mechanism . In the case of an aldol or Michael reaction, the primary or secondary amine of the catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the starting carbonyl compound and will react with an electrophile. The stereochemistry of the pyrrolidine ring and the ethyl group on the nitrogen atom create a chiral environment that directs the electrophile to attack one face of the enamine preferentially, leading to the formation of one enantiomer of the product in excess.
Q2: My reaction is very slow and gives a low yield, in addition to poor enantioselectivity. What should I do?
Low yield and slow reaction rates can be linked to poor enantioselectivity. Consider the following:
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can increase the reaction rate. However, this may not always improve enantioselectivity and could lead to the formation of more side products.
-
Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.
-
Additives: As mentioned above, certain additives can accelerate the reaction. For example, a weak acid can facilitate the turnover of the catalytic cycle.
Q3: Can the structure of my substrates affect the enantioselectivity?
Yes, the steric and electronic properties of both the nucleophile and the electrophile can significantly influence the enantioselectivity. Bulky substituents on either substrate can enhance facial discrimination in the transition state, leading to higher ee. Conversely, substrates with less steric differentiation may result in lower enantioselectivity.
Experimental Protocols
The following are general protocols for asymmetric aldol and Michael reactions that can be optimized for specific substrates using this compound as the catalyst.
General Protocol for Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) in the desired solvent (e.g., THF, 2.0 mL) at the chosen temperature (e.g., 0 °C), add this compound (0.1 mmol, 10 mol%).
-
Add the ketone (2.0 mmol, 2.0 equivalents) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
General Protocol for Asymmetric Michael Addition
-
To a stirred solution of the nitroolefin (0.5 mmol) in the chosen solvent (e.g., toluene, 1.0 mL) at the desired temperature (e.g., room temperature), add this compound (0.05 mmol, 10 mol%) and any desired additive (e.g., benzoic acid, 0.05 mmol, 10 mol%).
-
Add the carbonyl compound (e.g., cyclohexanone, 1.5 mmol, 3.0 equivalents).
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of a Proline-Derivative Catalyzed Aldol Reaction
Caption: Catalytic cycle for an aldol reaction.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting low enantioselectivity.
References
Technical Support Center: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine as a catalyst in asymmetric synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Troubleshooting Steps:
-
Catalyst Inactivity:
-
Improper Storage: The catalyst is sensitive to air and moisture. Ensure it has been stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.
-
Contamination: Impurities in the starting materials or solvents can act as catalyst poisons. Use high-purity, anhydrous reagents and solvents.
-
-
Sub-optimal Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Incrementally increase the temperature and monitor the reaction progress.
-
Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction over time using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Solvent Choice: The solvent can significantly impact catalyst activity and solubility of reactants. Screen a range of anhydrous, non-protic solvents.
-
Issue 2: Low Enantioselectivity (ee)
Q: The enantiomeric excess (ee) of my product is significantly lower than expected. What factors could be contributing to this and what steps can I take to improve it?
A: Low enantioselectivity is a common issue in asymmetric catalysis and can be influenced by several parameters.
Possible Causes & Troubleshooting Steps:
-
Racemization of the Product:
-
Acidic or Basic Conditions: Traces of acid or base in the work-up or purification steps can cause racemization of the chiral product. Ensure all post-reaction steps are performed under neutral conditions.[1]
-
Elevated Temperatures: High reaction or purification temperatures can sometimes lead to racemization.[1] Attempt the reaction at a lower temperature for a longer duration.
-
-
Side Reactions Competing with the Desired Pathway:
-
Catalyst-Related Issues:
-
Catalyst Purity: The presence of the (S)-enantiomer of the catalyst will lead to the formation of the undesired product enantiomer, thus lowering the overall ee. Ensure the enantiomeric purity of your catalyst.
-
Ligand Degradation: Under harsh reaction conditions, the chiral catalyst itself may degrade, leading to a loss of stereocontrol.
-
Issue 3: Formation of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC plate or peaks in my GC/LC-MS that do not correspond to my starting materials or desired product. What are the likely side reactions?
A: The formation of byproducts is often indicative of side reactions involving the catalyst, substrates, or solvent.
Table 1: Common Side Reactions and Potential Byproducts
| Side Reaction | Substrates Involved | Potential Byproducts | Suggested Mitigation |
| Aldol Condensation | Carbonyl compounds (aldehydes, ketones) | β-hydroxy carbonyls, α,β-unsaturated carbonyls | Use aprotic solvents, control temperature, use a non-enolizable co-reagent if possible.[4][5][6][7] |
| Enamine Formation | Carbonyl compounds (aldehydes, ketones) | Stable enamines | Use of an acid co-catalyst can favor iminium ion formation for the desired reaction.[2][8][9] |
| N-Acylation | Acylating agents (e.g., acid chlorides, anhydrides) | N-acylated catalyst | Protect the amine functionality of the substrate if it is not the intended reaction site.[10][11][12] |
| Michael Addition of Catalyst | Michael acceptors (e.g., α,β-unsaturated carbonyls) | Catalyst-substrate adducts | Optimize stoichiometry and reaction conditions to favor the desired catalytic pathway. |
FAQs
Q1: How should I handle and store this compound?
A1: this compound is an amine and can be sensitive to atmospheric CO2 and moisture. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place.
Q2: What are the typical reaction conditions for catalysis with this compound?
A2: This catalyst is often used in organocatalysis for reactions such as Michael additions and aldol reactions. Typical conditions involve using the catalyst in sub-stoichiometric amounts (1-20 mol%) in an anhydrous, aprotic solvent at temperatures ranging from -78 °C to room temperature. An acid co-catalyst is sometimes required.
Q3: Can this compound be recovered and reused?
A3: In principle, as a catalyst, it should be recoverable. However, its recovery and reuse depend on the specific reaction conditions and the stability of the catalyst under those conditions. Purification after the reaction, for example by distillation or chromatography, would be necessary to remove any adsorbed species or degradation products.
Q4: What is the role of the primary and tertiary amine functionalities in catalysis?
A4: The primary amine can react with a carbonyl compound to form an enamine or an iminium ion, which is a key intermediate in many organocatalytic reactions. The chiral pyrrolidine ring then directs the approach of the other reactant, leading to high stereoselectivity. The tertiary amine of the pyrrolidine ring can also play a role in activating reagents or stabilizing transition states.[13]
Experimental Protocols
Representative Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Nitroalkene (e.g., β-nitrostyrene)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous, aprotic solvent (e.g., toluene, CH2Cl2)
-
Acid co-catalyst (e.g., benzoic acid)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add the nitroalkene (1.0 mmol) and the acid co-catalyst (0.1 mmol).
-
Add the anhydrous solvent (5 mL) and stir the mixture until all solids are dissolved.
-
Add the ketone (2.0 mmol) to the solution.
-
In a separate vial, dissolve this compound (0.1 mmol) in the anhydrous solvent (1 mL).
-
Add the catalyst solution to the reaction mixture dropwise at the desired temperature (e.g., room temperature or 0 °C).
-
Stir the reaction mixture and monitor its progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Caption: Desired catalytic cycle and potential side reactions.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Support Center: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary impurities I should be concerned about when purifying this compound?
A1: The most critical impurity is the undesired (S)-(-) enantiomer, which often forms during synthesis. Other potential impurities include residual starting materials, such as 1-ethyl-2-nitromethylene pyrrolidine, and by-products from the reaction.[1][2][3] In the context of its use as an intermediate for drugs like Sulpiride, related impurities like methyl-5-sulphamoyl-2-methoxybenzoate may also be present.[1][2]
Q2: My final product has low enantiomeric purity. How can I effectively remove the (S)-(-) enantiomer?
A2: Removing the (S)-(-) enantiomer is a common challenge. The most effective methods are:
-
Chiral Resolution via Diastereomeric Salt Crystallization: This is a highly effective technique for separating enantiomers. It involves reacting the racemic mixture with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts.[4] These salts have different solubilities, allowing one to be selectively crystallized.
-
Preparative Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can separate the enantiomers.[] While highly effective, this method may be more suitable for smaller scales due to cost and complexity.
Q3: I am experiencing low recovery after vacuum distillation. What are the potential causes and solutions?
A3: Low recovery during vacuum distillation can be due to several factors:
-
Improper Vacuum Level: Ensure the vacuum is stable and within the recommended range. The boiling point of 2-aminomethyl-1-ethylpyrrolidine is 58-60 °C at 16 mm Hg.[3][6] Fluctuations can lead to inefficient separation or loss of product.
-
Temperature Control: Overheating can cause degradation of the product. Use a well-controlled oil bath and ensure the distillation temperature is appropriate for the vacuum level.
-
System Leaks: Check all joints and connections for leaks, as this will affect the vacuum and distillation efficiency.
-
Column Efficiency: For fractional distillation, ensure your column is properly packed and insulated to maintain the temperature gradient.
Q4: My chiral HPLC analysis is showing poor separation between the (R) and (S) enantiomers. How can I optimize the method?
A4: Optimizing chiral HPLC separation often requires a systematic approach:
-
Pre-column Derivatization: Derivatizing the amine with an agent like 4-nitrobenzoic acid can significantly improve the separation of enantiomers on a chiral stationary phase.[7][8][9]
-
Mobile Phase Composition: The choice of mobile phase, including the organic modifier (e.g., ethanol, isopropanol) and its concentration, is critical. Systematically vary the ratio of solvents (e.g., n-hexane:ethanol).[7][10]
-
Additives: Small amounts of additives like triethylamine (TEA) can improve peak shape by masking active sites on the stationary phase.[7][11]
-
Column Selection: Not all chiral columns are effective for all compounds. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, ChiralPak series) are often a good starting point for chiral amines.[7][10][11]
-
Temperature and Flow Rate: Optimizing the column temperature and mobile phase flow rate can also impact resolution.[7]
Q5: What is the recommended method for large-scale purification of this compound?
A5: For large-scale purification, a combination of methods is often most effective.
-
Initial Purification by Vacuum Distillation: This is a cost-effective method to remove bulk impurities and solvent, yielding a product with high chemical purity.[6]
-
Chiral Resolution by Crystallization: Following distillation, diastereomeric salt crystallization with an agent like L-tartaric acid is a practical and scalable method to achieve high enantiomeric purity.[4] The desired enantiomer can then be recovered by basification and extraction.
Data Presentation
Table 1: Physical and Chemical Properties of 2-Aminomethyl-1-ethylpyrrolidine
| Property | Value | Reference |
| CAS Number | 26116-12-1 | [3] |
| Molecular Formula | C7H16N2 | [3] |
| Molecular Weight | 128.22 g/mol | [3] |
| Boiling Point | 58-60 °C @ 16 mm Hg | [3][6] |
| Density | 0.884 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4670 | [3] |
| Appearance | Clear yellow liquid | [3][12] |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Primary Goal | Advantages | Disadvantages |
| Vacuum Distillation | Removal of solvents and non-volatile impurities. | Cost-effective, scalable, high throughput. | Does not separate enantiomers, risk of thermal degradation. |
| Diastereomeric Salt Crystallization | Enantiomeric separation (chiral resolution). | Scalable, high enantiomeric purity achievable. | Requires a suitable resolving agent, involves multiple steps. |
| Preparative Chiral HPLC/SFC | High-purity enantiomeric separation. | High resolution and purity, direct separation. | High cost, limited scalability, requires specialized equipment.[] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is based on methods described in the literature for purifying 2-aminomethyl-1-ethylpyrrolidine.[6]
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude 2-aminomethyl-1-ethylpyrrolidine into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure of approximately 16 mm Hg.
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection: Slowly increase the temperature. Collect any low-boiling impurities as the first fraction. Collect the main fraction at a vapor temperature of 58-60 °C.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential hazards.
-
Characterization: Analyze the purity of the collected fraction by GC or NMR.
Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization
This protocol is adapted from a patented method for resolving N-ethyl-2-aminomethyl pyrrolidine.[4]
-
Solution Preparation: Dissolve the racemic 2-aminomethyl-1-ethylpyrrolidine in methanol.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of L-tartaric acid in methanol.
-
Salt Formation: Slowly add the L-tartaric acid solution to the amine solution with stirring. The temperature should be controlled, for example, between 0-30 °C.
-
Crystallization: Stir the mixture for an extended period (e.g., 12 hours) to allow for the selective crystallization of the (R)-amine-(L)-tartrate diastereomeric salt.
-
Isolation: Filter the crystals and wash them with cold methanol. The desired (S)-enantiomer remains in the mother liquor in this specific patented example. Note: The specific salt that crystallizes out will depend on the solvent system and conditions. The principle remains the same.
-
Liberation of the Free Amine: To recover the purified (R)-amine, the crystallized salt would be dissolved in water, and the pH adjusted to be basic (e.g., pH 9-10 with NaOH).
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and remove the solvent under reduced pressure.
-
Final Purification: The recovered amine can be further purified by vacuum distillation as described in Protocol 1.
Protocol 3: Analytical Method for Enantiomeric Purity by Chiral HPLC
This protocol is based on a published method for the determination of the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.[7][9]
-
Derivatization (Optional but Recommended): React a small sample of the purified amine with 4-nitrobenzoic acid to form the corresponding amide. This can enhance chiral recognition on the column.
-
HPLC System: Use an HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Analysis: Inject the derivatized (or underivatized) sample. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) based on the peak areas.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low product purity after initial purification.
References
- 1. Quantitative analysis of sulpiride and impurities of 2-aminomethyl-1-ethylpyrrolidine and methyl-5-sulphamoyl-2-methoxybenzoate in pharmaceuticals by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 4. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]
- 6. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of an efficient hplc method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - Dialnet [dialnet.unirioja.es]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
Technical Support Center: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare enantiomerically pure this compound?
A common and reliable method starts from the commercially available chiral precursor, (R)-(-)-2-pyrrolidinemethanol ((R)-prolinol). The synthesis involves the N-ethylation of (R)-prolinol, followed by the conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate), subsequent displacement with an azide, and finally, reduction of the azide to the desired primary amine.
Q2: Why is the enantiomeric purity of this compound important?
As a chiral building block, the stereochemistry of this compound is critical for the biological activity and selectivity of the final pharmaceutical products it is used to synthesize.[1] The use of an enantiomerically pure starting material ensures the stereochemical integrity of the target molecule, which is a crucial aspect of modern drug design and development.
Q3: How can I determine the enantiomeric purity of my final product?
The enantiomeric purity is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[2][3] Often, pre-column derivatization of the amine with a suitable chiral or achiral reagent is employed to form diastereomers that can be readily separated on a chiral or even an achiral column, allowing for accurate quantification of each enantiomer.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound.
Issue 1: Low Yield in the N-ethylation of (R)-prolinol
Question: I am getting a low yield for the N-ethylation of (R)-prolinol using ethyl iodide and a base. What are the potential causes and how can I improve it?
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the ethylating agent and that the reaction time is adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur. Using a hindered base or controlling the stoichiometry of the ethylating agent can minimize this.
-
Work-up Issues: The product, (R)-1-ethyl-2-pyrrolidinemethanol, has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions and salting out the aqueous layer with brine can improve recovery.
Issue 2: Problems with the Mesylation/Tosylation of (R)-1-ethyl-2-pyrrolidinemethanol
Question: My mesylation/tosylation reaction is either incomplete or results in decomposition of the starting material. What should I do?
Answer: This step is critical and can be problematic. Here are some troubleshooting tips:
-
Reagent Quality: Ensure your methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) is fresh and has been stored under anhydrous conditions. These reagents are sensitive to moisture.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Use dry solvents and glassware. Any moisture will consume the MsCl/TsCl.
-
Base Selection: Use a non-nucleophilic amine base like triethylamine or diisopropylethylamine. Ensure it is also dry.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exotherm and minimize side reactions.[4] Adding the sulfonyl chloride dropwise to a cooled solution of the alcohol and base is recommended.
-
Product Instability: The resulting mesylate or tosylate can be unstable and may decompose upon prolonged heating or on silica gel. It is often best to use the crude product directly in the next step after a quick aqueous work-up to remove the amine hydrochloride salt.
Issue 3: Low Yield or Incomplete Reaction in the Azide Substitution Step
Question: The reaction of my mesylate/tosylate with sodium azide is slow or gives a poor yield of the azide. How can I optimize this step?
Answer: The SN2 displacement with azide can be influenced by several factors:
-
Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the sodium azide and promote the SN2 reaction.
-
Reaction Temperature: Heating the reaction mixture is usually necessary to drive the substitution. A temperature range of 60-80 °C is common. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Leaving Group: A tosylate is generally a better leaving group than a mesylate and may result in a faster and more efficient reaction.
-
Purity of the Mesylate/Tosylate: Impurities from the previous step can interfere with the reaction. While the crude product is often used, ensuring it is reasonably clean is important.
Issue 4: Difficulties During the Reduction of the Azide
Question: I am having trouble with the final reduction of the azide to the primary amine. What are the common pitfalls?
Answer: The reduction of the azide is a key step. Here are some common issues and their solutions:
-
Incomplete Reduction (Staudinger Reaction): If using the Staudinger reaction (triphenylphosphine followed by water), ensure a sufficient excess of PPh3 is used. The hydrolysis of the intermediate aza-ylide can sometimes be sluggish. Adding a small amount of acid can sometimes facilitate this step.
-
Catalytic Hydrogenation Issues: If using catalytic hydrogenation (e.g., H2, Pd/C), ensure the catalyst is active. The reaction can be sensitive to impurities that may poison the catalyst. Filtering the azide through a small plug of silica gel before the reaction can sometimes help.
-
Product Purification: The final product is a relatively volatile and water-soluble amine. Purification by distillation under reduced pressure is often the preferred method.[5] During work-up, acid-base extraction can be used to isolate the amine from neutral byproducts like triphenylphosphine oxide (if using the Staudinger reaction).
Quantitative Data Summary
| Parameter | Value | Analytical Method |
| This compound | ||
| Enantiomeric Excess (e.e.) | ≥97% | Chiral HPLC[2] |
| Assay Purity | ≥97% | GC |
| Boiling Point | 58-60 °C / 16 mmHg | - |
| Density | 0.884 g/mL at 25 °C | - |
| Chiral HPLC Conditions for Enantiomeric Purity | ||
| Column | Chiralcel OD-H (250 x 4.6 mm)[2] | HPLC |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% triethylamine[2] | HPLC |
| Flow Rate | 1.0 mL/min[2] | HPLC |
| Detection | UV at 254 nm[2] | HPLC |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-ethyl-2-pyrrolidinemethanol
-
To a solution of (R)-(-)-2-pyrrolidinemethanol (1.0 eq) in a suitable solvent such as acetonitrile or THF, add a base such as potassium carbonate (2.0-3.0 eq).
-
Add ethyl iodide (1.5-2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by vacuum distillation if necessary.
Protocol 2: Synthesis of (R)-2-Azidomethyl-1-ethylpyrrolidine via Mesylation
-
Dissolve (R)-1-ethyl-2-pyrrolidinemethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC until the starting alcohol is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate. Caution: The mesylate may be unstable and is often used immediately.
-
Dissolve the crude mesylate in DMF and add sodium azide (1.5-2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude azide.
Protocol 3: Reduction of (R)-2-Azidomethyl-1-ethylpyrrolidine (Staudinger Reaction)
-
Dissolve the crude (R)-2-azidomethyl-1-ethylpyrrolidine (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).
-
Add triphenylphosphine (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) until the azide is consumed (monitor by TLC or IR spectroscopy for the disappearance of the azide stretch at ~2100 cm⁻¹).
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an acid-base work-up:
-
Dissolve the residue in dilute hydrochloric acid (e.g., 1 M HCl).
-
Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove triphenylphosphine oxide and any unreacted triphenylphosphine.
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate carefully.
-
Purify the final product by vacuum distillation.[5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an efficient hplc method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - Dialnet [dialnet.unirioja.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Removal of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a basic, hygroscopic, and flammable liquid with good solubility in water and various organic solvents.[1][2] Its relatively low boiling point makes it a candidate for removal by distillation.[2]
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 50-52 °C (lit.) | [2] |
| 58-60 °C @ 16 mmHg | [3][4] | |
| Density | ~0.884 - 0.929 g/mL | |
| pKa | 10.04 ± 0.40 (Predicted) | [1][2] |
| Solubility | Very soluble in water; Soluble in chloroform, hexane, methanol, ethanol, ether. | [1][2] |
| Flash Point | 56 - 57 °C | [2][5] |
Q2: What are the most common methods for removing this compound from a reaction mixture?
A2: The most common methods leverage its basicity and volatility. These include:
-
Aqueous Acid Wash (Extraction): The amine is protonated to form a water-soluble salt, which is then extracted from the organic phase into the aqueous phase.[6] This is highly effective if the desired product is stable in acidic conditions.
-
Distillation: Due to its low boiling point, the amine can be removed by distillation, particularly under reduced pressure (vacuum distillation), which is suitable for separating it from less volatile products.[4]
-
Silica Gel Chromatography: This method is effective for separating the amine from non-polar or less polar compounds. The polar amine interacts strongly with the silica gel.
-
Derivatization/Precipitation: The amine can be converted into an insoluble salt by reacting it with an appropriate acid (e.g., passing HCl gas), which then precipitates out of the organic solvent and can be removed by filtration.[7]
Q3: How do I choose the best removal method for my specific experiment?
A3: The choice depends primarily on the properties of your desired product and the other components in the reaction mixture. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a removal method.
Troubleshooting Guides
Method 1: Aqueous Acid Wash
Q: My desired product is sensitive to strong acids like HCl. What are my options?
A: You can use a milder acidic solution. Consider using a buffered solution or a weak organic acid like citric acid or acetic acid for the extraction. Alternatively, washing with a 10% aqueous copper (II) sulfate solution is an effective method for acid-sensitive compounds; the copper complexes with the amine, pulling it into the aqueous layer.[6]
Q: The amine is not being fully removed after one acid wash. What should I do?
A: Repeat the extraction process. Multiple washes with smaller volumes of the acidic solution are more effective than a single wash with a large volume. After each wash, check the pH of the organic layer or analyze a sample by TLC or GC/MS to monitor the removal of the amine. Continue washing until the amine is no longer detected.
Q: An emulsion formed during the extraction. How can I resolve this?
A: Emulsions are common when working with amines. To break an emulsion, try the following:
-
Allow the mixture to stand undisturbed for a longer period.
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Gently swirl or stir the mixture instead of vigorous shaking.
-
Filter the mixture through a pad of Celite or glass wool.
Caption: Workflow for removal by aqueous acid wash.
Method 2: Vacuum Distillation
Q: My product is thermally unstable, even under vacuum. Can I still use distillation?
A: If your product is highly sensitive to heat, standard distillation may not be suitable. Consider short-path distillation, which minimizes the time the compound spends at an elevated temperature. If that is still not viable, you must use a non-thermal method like acidic extraction or chromatography.
Q: I am unsure of the correct temperature and pressure for distillation.
A: The boiling point of this compound is 58-60 °C at 16 mmHg.[3][4] If your vacuum source provides a different pressure, you can use a nomograph to estimate the boiling point. Start with a low bath temperature and gradually increase it while monitoring the temperature at the distillation head. The amine should distill over as a clear, colorless liquid.
Caption: Workflow for removal by vacuum distillation.
Method 3: Silica Gel Chromatography
Q: The amine is streaking badly on my silica gel column/TLC plate. How can I improve the separation?
A: Amine streaking on silica gel is a common issue due to strong acid-base interactions. To mitigate this, add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (TEA) or ammonia (in methanol) to the solvent system will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[8]
Q: What is a good starting eluent system for this amine?
A: A gradient system is often effective. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding ethyl acetate.[8] A typical system might be a gradient of 0% to 50% ethyl acetate in hexane, with 1% triethylamine added to the entire mobile phase. The exact ratio will depend on the polarity of your desired product and should be optimized using TLC first.
Experimental Protocols
Protocol 1: Removal by Acidic Extraction
-
Dissolution: Ensure the reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and invert it several times, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (Step 3 & 4) one or two more times to ensure complete removal of the amine.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the product.
Protocol 2: Removal by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Transfer: Place the crude reaction mixture into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point (approx. 58-60 °C at 16 mmHg).[4]
-
Completion: Once the amine has been distilled off, the temperature will either rise to the boiling point of the next component or fail to rise further. At this point, turn off the heat.
-
Cooling: Allow the apparatus to cool completely before slowly reintroducing air to the system. The purified product remains as the residue in the distillation flask.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. 2-(Aminomethyl)-1-ethylpyrrolidine | 26116-12-1 [chemicalbook.com]
- 4. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine under reaction conditions
Technical Support Center: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to racemization, oxidation, and reactions with incompatible substances. As a chiral amine with a pyrrolidine ring, its stereochemical integrity can be compromised under harsh conditions such as elevated temperatures and extreme pH. The amine functionality also makes it prone to oxidation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide. Contact with these substances can lead to vigorous reactions and degradation of the compound. It is crucial to avoid these materials in reaction mixtures and storage.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Q4: Can the stereochemistry of this compound be affected during a reaction?
A4: Yes, the stereocenter can be susceptible to racemization, which is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers. This can be triggered by elevated temperatures, as well as strongly acidic or basic conditions. The formation of achiral intermediates, such as imines, can facilitate this loss of stereochemical purity.
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the chemistry of similar pyrrolidine-containing compounds and chiral amines, the likely degradation pathways include:
-
Oxidation: The pyrrolidine ring and the aminomethyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. Studies on N-methylpyrrolidone (NMP) have shown that oxidation can lead to the formation of succinimide derivatives.
-
Racemization: As mentioned, exposure to heat or pH extremes can lead to the loss of enantiomeric purity.
-
Reaction with acids: The amine groups will readily react with acids to form salts. While this is often a desired reaction, strong acids at high temperatures could potentially promote side reactions or degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in chemical reactions.
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (e.e.) in the final product. | Racemization of the starting material or an intermediate. | - Lower the reaction temperature. - Avoid strongly acidic or basic conditions if possible. If necessary, use milder reagents or shorter reaction times. - Consider using aprotic solvents, as protic solvents can sometimes facilitate racemization. |
| Formation of unexpected byproducts. | Degradation of the amine due to incompatible reagents or conditions. | - Ensure all reagents and solvents are free from strong oxidizing agents, acid chlorides, or anhydrides. - If the reaction is performed at elevated temperatures, consider if thermal degradation is occurring. - Run the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation. |
| Low yield or incomplete reaction. | The amine may be reacting with acidic impurities or byproducts in the reaction mixture. | - Purify all starting materials to remove acidic impurities. - Consider using a non-nucleophilic base to scavenge any adventitious acid. |
| Discoloration of the reaction mixture (e.g., turning yellow or brown). | This could be a sign of oxidative degradation. | - Purge all reaction vessels with an inert gas before adding reagents. - Use degassed solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to investigate the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a transparent vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Maintain a control sample at room temperature.
-
For analysis, dissolve a known amount of the stressed and control samples in a suitable solvent.
-
-
Photostability:
-
Expose the solid compound or a solution to a light source according to ICH Q1B guidelines.
-
A control sample should be kept in the dark.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating Chiral HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound, its enantiomer, and potential degradation products.
1. Pre-column Derivatization:
-
Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV detection.
-
Reagent: 4-Nitrobenzoic acid or a similar UV-active reagent that reacts with primary amines.
-
Procedure: Mix a solution of this compound with an excess of the derivatizing agent and a suitable coupling reagent (e.g., a carbodiimide) in an appropriate solvent. Allow the reaction to proceed to completion.
2. Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) is required to separate the enantiomers. A polysaccharide-based column such as Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based) is a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). A small amount of an amine modifier like triethylamine (e.g., 0.1-0.2%) is often added to improve peak shape for basic analytes.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for 4-nitrobenzoyl derivatives).
3. Method Validation:
-
The method should be validated according to ICH guidelines for specificity (ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate potential logical relationships and pathways related to the stability of this compound.
Technical Support Center: (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine as a Chiral Ligand
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine as a chiral ligand in asymmetric synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and pitfalls encountered during its application.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric catalysis?
A1: this compound is a versatile chiral diamine ligand primarily used in metal-catalyzed asymmetric reactions. Its bidentate nature allows it to form stable complexes with various transition metals, creating a chiral environment that directs the stereochemical outcome of a reaction. Common applications include asymmetric transfer hydrogenation of ketones, asymmetric addition of organozinc reagents to aldehydes, and asymmetric Michael additions. It can also serve as a precursor for the synthesis of more complex chiral organocatalysts.
Q2: How critical is the purity of this compound for its performance as a chiral ligand?
A2: The chemical and enantiomeric purity of the ligand are paramount. Chemical impurities can act as catalyst poisons, leading to low yields or complete reaction failure. The presence of the (S)-enantiomer will directly decrease the enantiomeric excess (ee) of the final product. It is crucial to use a ligand with high enantiomeric purity (typically >98% ee) and to ensure it is free from residual solvents or byproducts from its synthesis.
Q3: What are the recommended storage and handling conditions for this ligand?
A3: this compound is a hygroscopic and air-sensitive liquid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator. Exposure to moisture and carbon dioxide can lead to the formation of carbonates and carbamates, which can interfere with catalysis. Always handle the ligand using standard air- and moisture-free techniques.
Q4: I am observing low enantioselectivity in my reaction. What are the most common causes?
A4: Low enantioselectivity can stem from several factors. The primary areas to investigate are:
-
Ligand Purity: The presence of the opposite enantiomer is a direct cause of reduced ee.
-
Metal-to-Ligand Ratio: An incorrect ratio can lead to the formation of catalytically inactive or less selective species.
-
Reaction Temperature: Higher temperatures can often decrease enantioselectivity.
-
Solvent Choice: The solvent can significantly influence the conformation of the catalytic complex and the transition state energies.
-
Impurities: Water, oxygen, or other coordinating species can interfere with the catalyst.
Q5: Can this ligand be used in organocatalysis?
A5: While this compound is primarily used as a ligand in metal-catalyzed reactions, its derivatives are commonly employed as organocatalysts. The primary amine can be functionalized to introduce hydrogen-bond donating groups (e.g., thiourea, squaramide), creating bifunctional catalysts for reactions like asymmetric Michael additions.
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity (Poor Yield)
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure all reagents and solvents are of high purity and anhydrous. Traces of water, oxygen, or other coordinating impurities can deactivate the metal center. Purify reagents and dry solvents before use. |
| Incorrect Metal Precursor or Ligand Ratio | Systematically screen different metal-to-ligand ratios (e.g., 1:1, 1:1.1, 1:1.2) to find the optimal stoichiometry for complex formation. |
| Inefficient Catalyst Formation | Allow sufficient time for the metal precursor and ligand to form the active catalyst before adding the substrates. This pre-formation step is often crucial. |
| Ligand Degradation | The ligand may be unstable under highly acidic or basic conditions. Check the pH of your reaction mixture and consider using a buffer if necessary. |
| Low Reaction Temperature | While lower temperatures often favor enantioselectivity, they can also significantly slow down the reaction rate. Gradually increase the temperature to find a balance between reactivity and selectivity. |
Problem 2: Low Enantioselectivity (Poor ee%)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ligand Purity | Verify the enantiomeric purity of your this compound using chiral HPLC or GC after derivatization. |
| Incorrect Metal-to-Ligand Ratio | The formation of different metal-ligand species can lead to different stereochemical outcomes. Optimize the metal-to-ligand ratio. |
| High Reaction Temperature | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance stereochemical discrimination in the transition state. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, Et₂O). The solvent can significantly influence the catalyst's chiral environment. |
| Background Uncatalyzed Reaction | A competing non-enantioselective background reaction can lower the overall ee. Try running the reaction at a lower temperature or with a lower concentration of reactants to favor the catalyzed pathway. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for asymmetric reactions using chiral diamine ligands, including systems analogous to this compound. Note: Specific data for this exact ligand is limited in public literature; these tables provide a representative framework for optimization.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Metal Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 28 | 95 | 97 |
| 2 | [Ir(Cp)Cl₂]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | H₂O | 40 | 99 | 98 |
| 3 | [Rh(Cp)Cl₂]₂ | Chiral Diamine | i-PrOH | i-PrOH | 80 | >99 | 95 |
| 4 | [RuCl₂(p-cymene)]₂ | (R)-AEP derivative | HCOOH/NEt₃ | CH₂Cl₂ | 25 | 85 | 92 |
*Data for entry 4 is hypothetical and represents a target for optimization based on similar systems.
Table 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
| Entry | Metal Source | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Et₂Zn | (-)-DAIB (2) | Toluene | 0 | 97 | 98 |
| 2 | Et₂Zn | Chiral Pyrrolidinyl-Methanol (10) | Hexane | 25 | 92 | 95 |
| 3 | Et₂Zn | (R)-AEP (10) | Toluene | 0 | 90 | 88 |
*Data for entry 3 is hypothetical and represents a plausible outcome for initial screening.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and this compound (1.1 mol%) to a dry Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., CH₂Cl₂ or i-PrOH, 0.1 M).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the ketone substrate (1.0 mmol) in the same solvent.
-
If using a formic acid/triethylamine mixture as the hydrogen source, prepare a 5:2 mixture.
-
Reaction Execution: Add the substrate solution and the hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol) to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Synthesis and Purification of this compound
This protocol is adapted from analogous syntheses of chiral pyrrolidines, often starting from (R)-proline.
-
Reduction of (R)-Proline: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, slowly add a solution of (R)-proline methyl ester hydrochloride. After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to obtain (R)-prolinol.
-
N-Ethylation: To a solution of (R)-prolinol in a suitable solvent (e.g., acetonitrile), add K₂CO₃ and ethyl iodide. Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, filter the solids and concentrate the filtrate. Purify the crude N-ethylprolinol by distillation or column chromatography.
-
Conversion to Amine: The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) and then displaced with an azide, followed by reduction to the amine. Alternatively, a Mitsunobu reaction with a protected amine equivalent can be employed.
-
Purification: The final product, this compound, is typically a liquid and should be purified by vacuum distillation to remove any non-volatile impurities.
Mandatory Visualizations
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Excess for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical aspect of quality control and regulatory compliance. (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a vital intermediate in the synthesis of various pharmaceutical compounds, where the stereochemistry directly impacts therapeutic efficacy and safety.[1][2] This guide provides an objective comparison of analytical methodologies for validating the enantiomeric excess (ee) of this compound products, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The determination of enantiomeric excess for chiral amines like this compound is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4][5] Both methods offer high resolution and sensitivity but differ in their sample requirements and experimental setup.
| Analytical Method | Key Advantages | Key Considerations | Typical Reported ee (%) |
| Chiral High-Performance Liquid Chromatography (HPLC) | High versatility, applicable to a wide range of compounds. Robust and reproducible results.[3][4] | Often requires pre-column derivatization to enhance separation and detection.[6][7] Mobile phase optimization can be time-consuming. | > 99% |
| Chiral Gas Chromatography (GC) | High efficiency and resolution.[5] Fast analysis times. | Requires volatile or semi-volatile samples.[5] Derivatization is often necessary for amines to improve volatility and separation.[8][9] | > 99% |
| Capillary Electrophoresis (CE) | High separation efficiency and low sample consumption. | Less commonly used for routine analysis compared to HPLC and GC. | Not widely reported for this specific compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information in addition to enantiomeric ratio. Can be non-destructive. | Requires the use of chiral solvating or shift reagents.[3] Lower sensitivity compared to chromatographic methods. | Method-dependent |
Experimental Protocols
Accurate determination of enantiomeric excess relies on well-defined and validated experimental protocols. Below are detailed methodologies for the two primary chromatographic techniques.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method involves the pre-column derivatization of the amine followed by separation on a chiral stationary phase (CSP).
-
Derivatization:
-
React this compound with a derivatizing agent such as 4-nitrobenzoic acid.[6] This converts the enantiomers into diastereomers with different chromatographic properties.
-
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (250 x 4.6 mm).[6]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) with a small amount of an amine modifier like triethylamine (e.g., 0.2%) to improve peak shape.[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[6]
-
Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 254 nm).[6]
-
-
Data Analysis:
-
Inject a racemic standard of 2-Aminomethyl-1-ethylpyrrolidine that has undergone the same derivatization process to determine the retention times of both enantiomers.
-
Inject the derivatized sample of this compound.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100 where AreaR is the peak area of the (R)-enantiomer and AreaS is the peak area of the (S)-enantiomer.
-
Protocol 2: Chiral Gas Chromatography (GC)
This method also typically requires derivatization to enhance the volatility and separation of the amine enantiomers.
-
Derivatization:
-
Chromatographic Conditions:
-
Column: A chiral capillary column, for example, one based on a cyclodextrin derivative.
-
Injector Temperature: Set appropriately above the boiling point of the derivatized analyte.
-
Oven Temperature Program: An initial temperature is held, followed by a ramp to a final temperature to ensure the separation and elution of the enantiomers.
-
Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.
-
-
Data Analysis:
Workflow for Enantiomeric Excess Validation
The following diagram illustrates a typical workflow for the validation of enantiomeric excess of this compound products.
Caption: Workflow for validating the enantiomeric excess of chiral amines.
Alternative Chiral Building Blocks
While this compound is a highly valuable chiral building block, other chiral amines and their derivatives are also employed in asymmetric synthesis.[12] Proline and its derivatives, for instance, are widely used as organocatalysts in various asymmetric reactions.[12] The choice of the chiral auxiliary often depends on the specific synthetic transformation, desired stereoselectivity, and reaction conditions. However, the fundamental principles of validating enantiomeric excess through chromatographic methods remain consistent across these different chiral building blocks.
References
- 1. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Alternative chiral auxiliaries to (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
A comprehensive comparison of chiral auxiliaries is crucial for researchers, scientists, and drug development professionals to select the most effective tool for achieving desired stereochemical outcomes in asymmetric synthesis. While (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine and its enantiomer are valuable chiral building blocks, particularly in the synthesis of pharmaceuticals like Levosulpiride[1], the landscape of chiral auxiliaries for broader applications in controlling stereoselective transformations is vast. This guide provides an objective comparison of prominent and versatile alternatives, focusing on their performance in key asymmetric reactions, supported by experimental data and detailed protocols.
The most widely employed chiral auxiliaries are often derived from inexpensive, naturally occurring chiral sources.[2][3] An ideal auxiliary should be readily available, easy to attach and remove under mild conditions, and provide a high degree of stereocontrol.[4] This comparison will focus on three leading classes of alternatives: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Myers' Pseudoephedrine Amides.
The fundamental strategy involves the temporary incorporation of a chiral auxiliary to guide a diastereoselective reaction. The general sequence consists of three main steps: coupling the auxiliary to a prochiral substrate, performing the stereoselective reaction, and finally, cleaving the auxiliary to yield the enantiomerically enriched product.
References
Performance Evaluation of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine as a Chiral Catalyst in Varying Solvent Systems for Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in different organic solvents for the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde. The choice of solvent can significantly influence the stereochemical outcome and efficiency of asymmetric transformations. This document presents hypothetical experimental data to illustrate these effects and offers detailed protocols for reproducibility.
I. Comparative Performance Data
The catalytic activity of this compound was evaluated in a selection of solvents with varying polarities and coordinating abilities. The key performance indicators—reaction time, yield, and enantiomeric excess (ee) of the resulting aldol product—are summarized below.
| Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Toluene | 24 | 75 | 85 |
| Dichloromethane (DCM) | 18 | 82 | 92 |
| Tetrahydrofuran (THF) | 20 | 78 | 88 |
| Acetonitrile (MeCN) | 16 | 85 | 90 |
| N,N-Dimethylformamide (DMF) | 12 | 90 | 75 |
| Methanol (MeOH) | 24 | 65 | 60 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate potential solvent effects.
II. Experimental Protocols
A. General Procedure for the Asymmetric Aldol Reaction
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in the specified solvent (5.0 mL) was added this compound (0.1 mmol, 10 mol%). The mixture was stirred at room temperature for 10 minutes. Acetone (5.0 mmol), which served as both a reactant and a co-solvent, was then added. The reaction mixture was stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to afford the desired aldol product.
B. Determination of Enantiomeric Excess
The enantiomeric excess of the purified aldol product was determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralcel OD-H) with a hexane/isopropanol mixture as the mobile phase.
III. Visualized Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the experimental workflow for the performance comparison and a plausible catalytic cycle for the asymmetric aldol reaction.
Caption: Experimental workflow for comparing the performance of this compound.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
A Comparative Guide to the X-ray Crystallography of Metal Complexes with Chiral Pyrrolidine-Based Ligands
An Objective Analysis Framework for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a chiral bidentate ligand with significant potential in coordination chemistry and asymmetric catalysis. Its structural features, including a chiral center and two nitrogen donor atoms, allow for the formation of stereospecific metal complexes. X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of these complexes, providing crucial insights into coordination geometry, bond parameters, and intermolecular interactions. This data is invaluable for understanding reaction mechanisms, designing novel catalysts, and developing new therapeutic agents.
Despite a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallographic data for metal complexes of this compound could not be located in publicly available resources. Therefore, this guide provides a generalized framework for the comparative analysis of such complexes. The experimental protocols and data presentation formats are based on established practices in X-ray crystallography. To illustrate the type of data and comparisons that are critical for research, this guide includes example data from published crystal structures of complexes with structurally related amine and pyridine-based ligands. This framework is intended to serve as a template for researchers working on the synthesis and characterization of novel metal complexes.
Data Presentation: A Comparative Overview of Crystallographic Parameters
Quantitative data from single-crystal X-ray diffraction analysis allows for a direct comparison of the structural features of different metal complexes. Key parameters include the unit cell dimensions, crystal system, space group, and specific details of the metal's coordination sphere.
Table 1: Illustrative Crystallographic Data for Amine-Containing Metal Complexes
| Parameter | Example Complex 1: --INVALID-LINK--₂[1] | Example Complex 2: [Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄][2] | Example Complex 3: [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂][3] |
| Chemical Formula | C₁₅H₂₉N₅Cl₂O₉Ni | C₂₈H₄₂N₆O₈Zn₃ | C₂₈H₃₈Cu₂N₁₀O₆ |
| Formula Weight | 552.02 | 872.88 | 737.78 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n |
| a (Å) | 10.345(2) | 10.736(2) | 10.152(1) |
| b (Å) | 17.068(4) | 12.491(2) | 15.681(2) |
| c (Å) | 13.597(3) | 18.976(3) | 11.026(1) |
| α (˚) | 90 | 83.809(2) | 90 |
| β (˚) | 98.68(3) | 89.595(2) | 109.87(1) |
| γ (˚) | 90 | 65.708(2) | 90 |
| Volume (ų) | 2372.1(9) | 2303.9(7) | 1650.3(3) |
| Z | 4 | 2 | 2 |
Note: The data presented in this table is for illustrative purposes and corresponds to the specified example complexes, not complexes of this compound.
Table 2: Illustrative Comparison of Metal Coordination Environments
| Parameter | Example Complex 1: --INVALID-LINK--₂[1] | Example Complex 2: [Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄][2] | Example Complex 3: [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂][3] |
| Metal Ion | Ni(II) | Zn(II) | Cu(II) |
| Coordination No. | 6 | 4, 6 | 5 |
| Geometry | Distorted Octahedral | Distorted Tetrahedral & Octahedral | Trigonal Bipyramidal |
| Donor Atoms | N₅, O | N₃, O₂ (for one Zn center) | N₃, O₂ |
| Metal-N Bond Lengths (Å) | 2.05-2.15 (approx.) | 2.03-2.18 (approx.) | 1.99-2.09 (approx.) |
| Metal-O Bond Lengths (Å) | 2.10 (approx.) | 1.95-2.20 (approx.) | 1.93, 2.31 (approx.) |
Note: The data in this table is generalized from the example complexes for illustrative comparison and does not represent complexes of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to high-quality scientific research. Below are generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis that can be adapted for the study of this compound metal complexes.
Synthesis of a Generic Metal Complex
-
Ligand Preparation : The ligand, this compound, is typically dissolved in a suitable solvent such as methanol or ethanol.
-
Metal Salt Addition : A solution of the desired metal salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O, Zn(OAc)₂·2H₂O) in the same or a miscible solvent is added dropwise to the ligand solution at room temperature with constant stirring. The molar ratio of metal to ligand is varied to target different coordination numbers (e.g., 1:1, 1:2).
-
Reaction : The reaction mixture is stirred for a period ranging from a few hours to overnight. The reaction may be heated to reflux to ensure completion.
-
Isolation : The resulting product, which may precipitate out of solution, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent volume is reduced by rotary evaporation to induce precipitation.
Crystallization
Single crystals suitable for X-ray diffraction are crucial for structural analysis.[4] A common method for obtaining high-quality crystals is slow evaporation or vapor diffusion.
-
Sample Preparation : The synthesized complex is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or a mixture) to create a saturated or near-saturated solution. The solution should be filtered to remove any particulate matter.
-
Slow Evaporation : The filtered solution is placed in a small vial, which is then covered with a perforated cap (e.g., Parafilm with pinholes) and left undisturbed in a vibration-free environment. The solvent evaporates slowly over several days to weeks, allowing crystals to form.
-
Vapor Diffusion : The sample solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "precipitant" solvent in which the complex is insoluble but which is miscible with the solvent of the complex. The precipitant vapor slowly diffuses into the sample solution, reducing the solubility of the complex and promoting crystallization.
X-ray Diffraction Analysis
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is placed in a diffractometer (e.g., a Bruker APEX II or Rigaku Oxford Diffraction instrument) equipped with a radiation source (typically Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson techniques and refined by full-matrix least-squares methods using software packages like SHELX or Olex2.[1]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a novel metal complex.
References
- 1. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of a disubstituted nickel(II) bis[(dimethylaminophenylimino)ethyl]pyridine chloride complex - PMC [pmc.ncbi.nlm.nih.gov]
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine vs. Proline-Based Catalysts: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides an objective comparison of the performance of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, a chiral diamine, against the well-established proline-based organocatalysts in key asymmetric transformations.
While L-proline has long been hailed as a versatile and cost-effective catalyst in asymmetric synthesis, its derivatives and other chiral amines are continuously being explored to overcome certain limitations and to offer alternative or superior catalytic performance. This guide delves into the available data to benchmark this compound, highlighting its potential advantages and comparing its performance in cornerstone carbon-carbon bond-forming reactions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the construction of chiral β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Proline and its derivatives catalyze this reaction through an enamine-based mechanism.
While direct comparative studies between this compound and proline under identical conditions are limited in publicly available literature, the performance of chiral diamines in aldol reactions has been investigated. These studies suggest that chiral diamines can be effective catalysts, with their efficacy being highly dependent on the specific structure of the diamine and the reaction conditions.
Table 1: Performance of Proline and a Proline Derivative in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | MeOH/H₂O | - | - | - | - |
| (S)-Diphenylprolinol TMS ether | 10 | Toluene | 24 | 95 | 95:5 | 99 |
Data for L-proline often shows high variability depending on the specific reaction conditions, including the presence of additives and the solvent system.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial C-C bond-forming reaction for the synthesis of a wide range of chiral compounds. Similar to the aldol reaction, proline-based catalysts are known to proceed via an enamine or iminium ion pathway. Chiral diamines have also been successfully employed as catalysts for this transformation.
Table 2: Performance of a Pyrrolidine-Based Bifunctional Organocatalyst in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Pyrrolidine-thiourea | 20 | Toluene | 2-4 | High | High | High |
Specific yield and stereoselectivity data for this class of catalysts can vary significantly based on the exact structure of the catalyst and the substrates used.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for proline-catalyzed aldol reactions. While a specific protocol for this compound is not provided due to the lack of direct benchmarking data, the general principles of organocatalyzed reactions can be applied, with optimization of catalyst loading, solvent, temperature, and reaction time.
General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction[1]
-
Catalyst Dissolution: In a suitable reaction vessel, dissolve (S)-proline (10 mol%) in a mixture of methanol and water.
-
Addition of Ketone: Add the ketone (e.g., cyclohexanone, 5 equivalents) to the catalyst solution and stir for approximately 15 minutes at room temperature.
-
Reaction Initiation: Cool the mixture to 0 °C and slowly add the aldehyde (1 equivalent).
-
Reaction Monitoring: Seal the flask and stir at the specified temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched by adding a saturated aqueous solution of NH₄Cl. The mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. The diastereomeric ratio is determined by ¹H NMR, and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Reaction Mechanisms and Logical Relationships
The catalytic cycles of both proline and chiral diamine catalysts in aldol and Michael additions share common mechanistic features, primarily the formation of a nucleophilic enamine or a stabilized iminium ion.
Proline-Catalyzed Aldol Reaction Mechanism
The widely accepted mechanism for the proline-catalyzed aldol reaction involves the formation of an enamine intermediate from the reaction of the ketone with the secondary amine of proline. The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in the stereodetermining step.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Experimental Workflow for Asymmetric Catalysis
The general workflow for conducting and analyzing an asymmetric catalytic reaction is a systematic process to ensure reproducibility and accurate assessment of the catalyst's performance.
A Comparative Guide to Analytical Techniques for Confirming the Structure of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine Adducts
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is a critical step. (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine is a vital chiral building block, and confirming the precise structure of its adducts—including connectivity, stereochemistry, and purity—is paramount for ensuring the efficacy and safety of final pharmaceutical products.[1][2] This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
A combination of analytical methods is often required for a comprehensive understanding of a new chemical entity.[3] While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential data on connectivity and molecular weight, X-ray Crystallography stands as the definitive method for determining the three-dimensional structure.[3][4] Chromatographic techniques are indispensable for verifying the enantiomeric purity.[5]
Comparative Analysis of Structural Elucidation Techniques
The choice of an analytical method is crucial for characterizing new chemical compounds. Each technique offers unique insights into the molecular structure of this compound adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the chemical structure and connectivity of atoms within a molecule.[6][7] For chiral molecules, NMR can be used with chiral derivatizing or solvating agents to distinguish between enantiomers.[6][8]
-
Mass Spectrometry (MS): MS is fundamental for determining the molecular weight and formula of a compound.[4] Tandem MS (MS/MS) provides fragmentation patterns that offer clues to the molecule's structure.[9] While intrinsically "chiral-blind," MS can differentiate enantiomers when coupled with a chiral selector.[9]
-
X-ray Crystallography: This technique is considered the "gold standard" for unambiguous structure determination.[3] It provides precise 3D atomic coordinates, bond lengths, bond angles, and the absolute configuration of a molecule in its crystalline state.[3][10]
-
Chiral Chromatography (HPLC & GC): These separation techniques are essential for determining the enantiomeric excess (ee) or chiral purity of a sample.[1][5] By using a chiral stationary phase (CSP), the enantiomers of an adduct can be separated and quantified.[11][12]
Data Presentation: Performance Comparison
The following table summarizes the capabilities and limitations of each key analytical technique for the structural confirmation of this compound adducts.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, stereochemical relationships.[3] | Excellent for determining the carbon-hydrogen framework in solution; non-destructive. | Can be difficult to interpret complex spectra; may require chiral auxiliaries to resolve enantiomers.[6] |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation patterns for substructural information.[4][5] | High sensitivity, requires very small sample amounts. | Does not directly provide 3D structural information or distinguish between enantiomers without special methods.[9] |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, crystal packing.[3] | Provides unequivocal proof of molecular structure and stereochemistry.[13] | Requires a single, high-quality crystal; the solid-state structure may not reflect the solution conformation.[3] |
| Chiral Chromatography | Separation and quantification of enantiomers, determination of enantiomeric excess (ee).[5] | Gold standard for assessing enantiomeric purity; highly accurate and reproducible. | Does not provide detailed structural information beyond purity; may require derivatization.[5][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide standardized protocols that can be adapted for the analysis of this compound adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the molecular structure and connectivity of the adduct.
-
Sample Preparation: Dissolve 5-10 mg of the adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation (¹H and ¹³C NMR):
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. For enantiomeric differentiation, the analysis can be repeated after adding a chiral solvating agent to the NMR tube.[15]
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and fragmentation pattern of the adduct.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the adduct in a solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid in protonation for positive ion mode.[14]
-
Instrumentation (Electrospray Ionization - ESI):
-
Data Analysis: Analyze the spectrum for the protonated molecular ion [M+H]⁺ to confirm the molecular weight. Use high-resolution data to determine the elemental composition. Analyze MS/MS fragmentation patterns to support the proposed structure.
X-ray Crystallography
-
Objective: To obtain the definitive 3D molecular structure and absolute stereochemistry.
-
Protocol:
-
Crystal Growth: Grow a single, high-quality crystal of the adduct. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled low temperature (e.g., 135 K) to minimize thermal vibrations.[3]
-
Structure Solution: Process the collected diffraction data. Solve the structure using direct methods to generate an initial electron density map.[13]
-
Structure Refinement: Refine the structural model by full-matrix least-squares on F². Place hydrogen atoms in calculated positions and refine them using a riding model.[3] The final structure provides a precise 3D model of the adduct.
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the enantiomeric excess (ee) of the adduct.
-
Methodology: This protocol is based on a method for the closely related 2-aminomethyl-1-ethylpyrrolidine and may require optimization.[5] Pre-column derivatization is often used to introduce a chromophore for better UV detection.[11]
-
Instrumentation and Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm) or similar polysaccharide-based chiral stationary phase.[5][11]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v).[11] The exact ratio should be optimized for the specific adduct.
-
Column Temperature: 30 °C.[11]
-
Detection: UV at a wavelength appropriate for the adduct or its derivative (e.g., 225 nm or 254 nm).[5][11]
-
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two separated enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive structural characterization of a novel this compound adduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
Efficacy comparison between (R) and (S) enantiomers of 2-Aminomethyl-1-ethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of the (R) and (S) enantiomers of 2-Aminomethyl-1-ethylpyrrolidine. This analysis is based on established pharmacological principles and extrapolated data from structurally related compounds, offering a predictive framework for their potential therapeutic applications.
The stereochemistry of a molecule is a critical determinant of its biological activity. For 2-Aminomethyl-1-ethylpyrrolidine, a chiral amine widely used as a building block in pharmaceutical synthesis, the spatial arrangement of its substituents dictates its interaction with biological targets. The (S)-enantiomer is a crucial intermediate in the synthesis of Levosulpiride, a selective dopamine D2 receptor antagonist and serotonin 5-HT4 receptor agonist. This established use strongly suggests that the (S)-isomer is the eutomer, or the more pharmacologically active enantiomer.
Quantitative Efficacy Comparison
The following table summarizes the expected disparities in binding affinities based on data for sulpiride enantiomers.
| Enantiomer | Target Receptor | Parameter (Surrogate Data) | Value (nM) | Potency |
| (S)-2-Aminomethyl-1-ethylpyrrolidine | Dopamine D2 | Ki | ~20-30 | High |
| (R)-2-Aminomethyl-1-ethylpyrrolidine | Dopamine D2 | Ki | >1000 | Low to Negligible |
| (S)-2-Aminomethyl-1-ethylpyrrolidine | Serotonin 5-HT4 | EC50 | Likely in the low micromolar range | Moderate Agonist |
| (R)-2-Aminomethyl-1-ethylpyrrolidine | Serotonin 5-HT4 | EC50 | Likely inactive or significantly less potent | - |
Note: The Ki values for the dopamine D2 receptor are extrapolated from data on the enantiomers of sulpiride. The EC50 values for the serotonin 5-HT4 receptor are predictive based on the known agonist activity of Levosulpiride.
Signaling Pathways
The differential efficacy of the enantiomers can be attributed to their stereospecific interactions with their target receptors, which in turn trigger distinct intracellular signaling cascades.
Dopamine D2 Receptor Signaling Pathway (Antagonism by (S)-enantiomer)
The (S)-enantiomer is expected to act as an antagonist at the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Antagonism by the (S)-enantiomer would block the downstream effects of dopamine, which include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT4 Receptor Signaling Pathway (Agonism by (S)-enantiomer)
The (S)-enantiomer is predicted to function as an agonist at the serotonin 5-HT4 receptor, a Gs-coupled GPCR. Agonism at this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The following outlines a standard experimental workflow for a competitive radioligand binding assay to determine the binding affinity (Ki) of the (R) and (S) enantiomers of 2-Aminomethyl-1-ethylpyrrolidine for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of the (R) and (S) enantiomers of 2-Aminomethyl-1-ethylpyrrolidine for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 receptor antagonist).
-
Test Compounds: (R)- and (S)-2-Aminomethyl-1-ethylpyrrolidine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester.
-
Filters: Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the (R) and (S) enantiomers in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 µM Haloperidol.
-
Competition: Serial dilutions of the test enantiomers.
-
-
Add [³H]-Spiperone to all wells at a concentration close to its Kd (e.g., 0.2 nM).
-
Add the membrane suspension to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
Based on the available evidence from structurally related compounds, the (S)-enantiomer of 2-Aminomethyl-1-ethylpyrrolidine is the pharmacologically active isomer, exhibiting high affinity as an antagonist for the dopamine D2 receptor and likely acting as an agonist at the serotonin 5-HT4 receptor. In contrast, the (R)-enantiomer is expected to be significantly less active or inactive at these targets. This stereoselectivity underscores the importance of chiral synthesis and purification in the development of pharmaceuticals derived from this scaffold. The provided experimental protocol offers a robust framework for the empirical validation of these predicted efficacy differences.
A Comparative Guide to the Performance of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a comparative analysis of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine, a chiral diamine, within the broader context of chiral amines and amino alcohols used in enantioselective transformations. While direct head-to-head experimental data for this compound in many common asymmetric reactions is not extensively published, this guide will benchmark its potential performance against well-established alternatives by examining structurally similar catalysts in a key C-C bond-forming reaction.
Performance in Asymmetric Reactions: A Comparative Overview
Chiral amines and their derivatives are fundamental tools in asymmetric catalysis, acting as organocatalysts or chiral ligands for metals. Their efficacy is typically measured by the chemical yield and the enantiomeric excess (ee) of the product. Pyrrolidine-based catalysts, in particular, have demonstrated high levels of stereocontrol in a variety of reactions, including aldol additions, Michael additions, and the enantioselective addition of organozinc reagents to aldehydes.
Benchmarking in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a standard benchmark reaction to evaluate the effectiveness of chiral catalysts. This reaction produces chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The performance of several chiral amino alcohols and pyrrolidine derivatives in the addition of diethylzinc to benzaldehyde is summarized below. This data provides a framework for estimating the potential performance of this compound in similar transformations.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | >95 | 85 |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 98 | 95 |
| (-)-3-exo-(dimethylamino)isoborneol (DAIB) | 8 | Toluene | 0 | 100 | 98 |
| (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | N/A | N/A | N/A | 85-95 | 70-96 |
Note: The data presented is compiled from various studies and direct comparison should be made with caution as reaction conditions may vary.
Experimental Protocols
To facilitate the cross-validation of experimental results, detailed methodologies for key experiments are provided below.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective ethylation of benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise to the stirred solution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Determine the chemical yield and the enantiomeric excess of the purified 1-phenyl-1-propanol. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow.
Concluding Remarks
This compound belongs to the class of chiral diamines that have proven to be effective in various asymmetric transformations. While specific comparative data for this compound is limited, the performance of structurally similar pyrrolidine derivatives and other chiral amino alcohols in the enantioselective addition of diethylzinc to aldehydes suggests its potential as a valuable chiral ligand. The provided experimental protocol offers a standardized method for researchers to directly evaluate its performance and compare it against other commercially available and novel catalysts. Further experimental validation is encouraged to fully elucidate the catalytic capabilities of this compound and its derivatives in a broader range of asymmetric reactions.
Safety Operating Guide
(R)-(+)-2-Aminomethyl-1-ethylpyrrolidine proper disposal procedures
Proper Disposal of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
This document provides detailed procedural guidance for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical.
Immediate Safety Considerations
This compound is a flammable, corrosive, and harmful chemical.[1][2] It can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Ingestion and skin contact are harmful.[1][2] Always handle this substance within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5][6][7] Ensure an eyewash station and safety shower are readily accessible.[8][9]
Quantitative Safety and Disposal Data
The following table summarizes key quantitative data for this compound to inform risk assessment and disposal planning.
| Data Point | Value | Notes |
| UN Number | UN 2920 or UN 2733 | Varies by specific Safety Data Sheet (SDS). Refers to "Corrosive liquid, flammable, n.o.s." or "AMINES, FLAMMABLE, CORROSIVE, N.O.S." respectively.[10] |
| DOT Hazard Class | Class 3 (Flammable Liquid), Class 8 (Corrosive) | Indicates multiple significant hazards.[4][10] |
| Packing Group | II | Indicates a substance with medium danger.[4] |
| Partition Coefficient (log Pow) | 0.565 | Indicates low bioaccumulative potential. |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2) | Avoid contact with these materials during storage and disposal.[2][8] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][6]
Step 1: Waste Collection and Segregation
-
Use a Designated Waste Container: Collect all waste containing this compound in a dedicated, compatible container.[4] The original container is often the best option. Ensure the container is made of a material that will not react with the chemical.
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible materials.
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of flammable and corrosive vapors.[5][6] Do not overfill the container.[11]
Step 2: Labeling of Hazardous Waste
-
Attach a Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste".[4]
-
Identify Contents: Write the full chemical name, "this compound", and its approximate concentration on the label.[4][11]
-
Indicate Hazards: Mark the appropriate hazards on the label (e.g., Flammable, Corrosive, Toxic).[12]
Step 3: Storage of Waste Container
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory.[4][12]
-
Maintain Cool Conditions: Keep the storage area cool and away from sources of heat, sparks, or open flames.[2][5]
-
Segregate from Incompatibles: Ensure the container is stored away from incompatible materials.[8]
Step 4: Final Disposal
-
Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][10]
-
Follow Regulations: All disposal must be carried out in strict accordance with local, state, and national regulations.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: For large spills, evacuate all non-essential personnel from the area and ensure adequate ventilation.[4][13] Remove all sources of ignition.[1][5]
-
Wear Full PPE: Before addressing the spill, don the required personal protective equipment.
-
Contain the Spill: For minor spills, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite.[1][4][5] Do not use combustible materials.
-
Collect and Dispose: Using non-sparking tools, carefully collect the contaminated absorbent material and place it into a designated, sealed container for hazardous waste disposal.[1][5]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
Essential Safety and Handling Guide for (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine
This guide provides critical safety, handling, and disposal information for this compound (CAS: 26116-12-1), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Hazard Summary
This compound is a hazardous chemical with the following classifications[1]:
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this substance. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses & Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] A face shield is required when there is a risk of splashing or explosion.[3] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[4] While disposable nitrile gloves offer broad short-term protection, it is advisable to consult the glove manufacturer's resistance guide for specific chemicals.[5] Gloves should be inspected before use and changed immediately upon contamination. |
| Protective Clothing | Lab Coat & Impervious Clothing | A flame-retardant, antistatic protective lab coat should be worn.[3] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5] For larger quantities or splash risks, impervious clothing is necessary.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][4] For situations where risk assessment indicates the need, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[3] If a respirator is the sole means of protection, a full-face supplied air respirator is required.[3] |
Operational and Disposal Plans
Handling Procedures
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood to minimize inhalation of vapors.[1][4]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as this substance is a flammable liquid and vapor.[1][2] Smoking is strictly prohibited in handling areas.[3]
-
Electrostatic Discharge: Take precautionary measures against static discharges. Use non-sparking tools and ensure containers and receiving equipment are properly grounded and bonded.[1][2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
-
Direct Contact: Avoid contact with skin, eyes, and clothing.[4] Do not breathe mist, vapors, or spray.[1]
Storage Plan
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[3][4]
-
Keep containers tightly closed to prevent leakage and exposure to moisture, as the material is hygroscopic.[2][3]
-
Opened containers must be carefully resealed and kept upright.[3]
-
Store in a locked-up area.[3]
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide (CO2).[1]
Spill Management
-
Immediate Action: Evacuate personnel to a safe area and ensure adequate ventilation.[3] Remove all sources of ignition.[3]
-
Personal Protection: Wear the appropriate personal protective equipment as detailed in the table above before attempting to clean up a spill.[3]
-
Containment and Cleanup: Contain the spillage.[3] Absorb the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][4]
-
Disposal of Spill Debris: Collect the absorbed material and place it in a suitable, closed container for disposal according to local, state, and federal regulations.[1][3]
Disposal Plan
-
Disposal of this compound and its containers must be conducted at an approved waste disposal plant.[1]
-
Do not let the product enter drains.[3]
-
All disposal practices must be in compliance with all federal, state, and local regulations.
Emergency First Aid Procedures
-
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.[2][6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[4][6]
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Call a physician immediately.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3] Immediately call an ophthalmologist.[2]
-
If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water and then have the victim drink two to four cupfuls of water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician immediately as there is a risk of perforation.[2]
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-(Aminomethyl)-1-ethylpyrrolidine - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
